2-Amino-5-fluorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDUNAVOCYMUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202291 | |
| Record name | Phenol, 2-amino-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53981-24-1 | |
| Record name | 2-Amino-5-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53981-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-amino-5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053981241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-amino-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-5-fluorophenol: A Comprehensive Technical Guide
CAS Number: 53981-24-1
This technical guide provides an in-depth overview of 2-Amino-5-fluorophenol, a crucial fluorinated aromatic intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis, offering detailed information on its chemical and physical properties, synthesis protocols, analytical methodologies, and key applications.
Chemical and Physical Properties
This compound, also known as 4-Fluoro-2-hydroxyaniline, is a versatile building block characterized by its unique substitution pattern on the benzene (B151609) ring.[2] This arrangement of functional groups—an amino group, a hydroxyl group, and a fluorine atom—imparts specific reactivity and allows for its use in the synthesis of a wide array of complex molecules.[1] The compound typically appears as a white to gray or brown crystalline powder.
General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 53981-24-1 | [2][3][4][5][6][7] |
| Molecular Formula | C6H6FNO | [1][3][5][7][8][9] |
| Molecular Weight | 127.12 g/mol | [1][7][8][9] |
| Appearance | White to Gray to Brown powder/crystal | |
| Purity | >97.0% (GC), ≥96%, 98% | [2][3] |
| Solubility | Slightly soluble in water. Soluble in DMSO (2.2 mg/mL, 17.31 mM with sonication recommended). | [9][10] |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place. | |
| Handling | Air sensitive; store under inert gas. |
Spectral and Computational Data
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-5-fluoro-phenol | [1] |
| Synonyms | 4-Fluoro-2-hydroxyaniline | [2][3][8] |
| InChI | InChI=1S/C6H6FNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | [1] |
| InChI Key | IIDUNAVOCYMUFB-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1F)O)N | [1] |
| Exact Mass | 127.043341977 | [1] |
| Monoisotopic Mass | 127.043341977 | [1] |
| Topological Polar Surface Area | 46.3 Ų | [8] |
| Complexity | 99.1 | [1] |
Synthesis Protocols
The synthesis of this compound can be achieved through various routes. Two common methods are detailed below.
Method 1: From 5-Fluoro-2-nitrophenol (B146956) via Catalytic Hydrogenation
This procedure involves the reduction of the nitro group of 5-fluoro-2-nitrophenol using a palladium-on-carbon catalyst.[10][11]
Materials:
-
5-Fluoro-2-nitrophenol
-
10% Palladium on carbon (Pd/C) catalyst
-
Ether
Procedure:
-
Dissolve 5-fluoro-2-nitrophenol (e.g., 2.50 g, 15.9 mmol) in ethanol (50 ml).[10]
-
Add the 10% Pd/C catalyst (e.g., 980 mg) to the solution.[10]
-
Subject the mixture to hydrogenation for approximately 1.5 hours.[10]
-
Monitor the reaction for completion.
-
Once the reaction is complete, remove the catalyst by filtration.[10]
-
Concentrate the filtrate to obtain a solid residue.[10]
-
Dissolve the solid residue in ether, followed by the addition of an equal volume of cyclohexane.[10]
-
Remove the ether by vacuum distillation at room temperature to yield a light gray solid product.[10]
-
Filter the product and wash with cyclohexane to obtain this compound.[10]
Caption: Synthesis of this compound from 5-Fluoro-2-nitrophenol.
Method 2: From 2,4-Difluoroaniline (B146603)
This method involves the reaction of 2,4-difluoroaniline with potassium hydroxide (B78521) followed by acid treatment and steam distillation.[12]
Materials:
-
2,4-Difluoroaniline
-
Water
-
Potassium hydroxide
-
Hydrochloric acid
Procedure:
-
Add 2,4-difluoroaniline, water, and potassium hydroxide to a reaction vessel. The temperature will rise to 50-80°C.[12]
-
Maintain the temperature at 50-80°C for about 4-5 hours.[12]
-
After the initial reaction period, maintain the temperature for an additional 60 minutes.[12]
-
Monitor the reaction until the content of 2,4-difluoroaniline is less than 0.5%.[12]
-
Once the reaction is complete, add a specific amount of hydrochloric acid.[12]
-
Heat the mixture and carry out steam distillation. The product will distill together with water.[12]
-
Collect the distillate to obtain this compound.[12]
Analytical Methodologies
To ensure the purity and confirm the structure of this compound, several analytical techniques are employed.
Chromatographic Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized for quantitative analysis and purity assessment.[13]
General GC-FID Protocol (adapted for this compound):
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent like methanol (B129727) or acetonitrile (B52724) in a volumetric flask. Sonicate to ensure complete dissolution and dilute to the mark. Filter the solution through a 0.45 µm syringe filter into a GC vial.[13]
-
Instrumentation: An Agilent 8890 GC System or equivalent with a Flame Ionization Detector (FID) can be used.[13]
-
Column: An Rtx®-65 (65% Diphenyl / 35% Dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is a suitable column.[13]
-
Conditions:
-
Data Analysis: Quantification is performed using an external standard method by generating a calibration curve from a series of known concentrations.[13]
Spectroscopic Analysis
Spectroscopic methods are essential for structural elucidation and confirmation.
-
NMR Spectroscopy (¹H, ¹³C): The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to run ¹H and ¹³C NMR spectra. This confirms the chemical structure and helps determine purity.[14]
-
Infrared (IR) Spectroscopy: A solid sample is analyzed (e.g., using a KBr pellet or ATR) to identify characteristic functional group vibrations such as O-H, N-H, and C-F bonds.[14]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or GC-MS are used to determine the molecular weight and analyze the fragmentation pattern, further confirming the compound's identity.[14]
Caption: Workflow for the characterization of this compound.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, including those with anticancer and anti-inflammatory properties.[9]
Synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one
A notable application is its use in the multi-step synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one.[12]
Experimental Workflow:
-
Etherification: this compound is reacted with methyl chloroacetate (B1199739) in the presence of potassium carbonate and potassium fluoride (B91410) in DMF.[12]
-
Nitration: The resulting intermediate is nitrated using a mixture of concentrated sulfuric acid and 70% nitric acid.[12]
-
Hydrogenation: The nitro group of the second intermediate is then reduced via catalytic hydrogenation to yield the final product.[12]
Caption: Synthesis pathway of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one.
Safety Information
This compound is classified as an irritant and requires careful handling in a laboratory setting.[5][8]
GHS Hazard Information
-
Pictogram: GHS07 (Exclamation Mark)[5]
-
Signal Word: Warning[5]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
It is imperative to consult the Safety Data Sheet (SDS) for complete handling, storage, and disposal guidelines before working with this compound.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.[5]
References
- 1. Atomfair this compound C6H6FNO CAS 53981-24-1 - ATOMFAIR [atomfair.com]
- 2. 53981-24-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. 53981-24-1|this compound|BLD Pharm [bldpharm.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | CAS#:53981-24-1 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | TargetMol [targetmol.com]
- 10. This compound | 53981-24-1 [chemicalbook.com]
- 11. This compound | 53981-24-1 [amp.chemicalbook.com]
- 12. Page loading... [wap.guidechem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-5-fluorophenol
Introduction
This compound (CAS No: 53981-24-1) is a fluorinated aromatic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, incorporating an amino group, a hydroxyl group, and a fluorine atom on a benzene (B151609) ring, makes it a key building block for the synthesis of various pharmaceutical compounds, including anticancer and anti-inflammatory drugs, as well as antimicrobial agents.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and relevant logical workflows to support its application in research and development.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems, informing decisions on reaction conditions, formulation, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆FNO | [3][5][6] |
| Molecular Weight | 127.12 g/mol | [3][5][6] |
| Appearance | Red to dark brown powder OR White to Gray to Brown solid/crystal | [1][7] |
| Melting Point | 38 °C OR 135-140 °C | [1][3][8] |
| Boiling Point | 246.1 ± 25.0 °C (Predicted) | [1][7] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1][7] |
| Water Solubility | Slightly soluble | [1][7][9] |
| Solubility in Organic Solvents | Soluble in DMSO and Methanol (B129727) | [4][7] |
| Partition Coefficient (LogP) | 1.05 | [1][10] |
| pKa | 8.76 ± 0.10 (Predicted) | [7] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [1][10] |
Note: Conflicting data exists for the melting point and physical appearance, which may be due to differences in purity or crystalline form. Researchers should verify the properties of their specific batch.
Experimental Protocols
Detailed methodologies for the synthesis, analysis, and determination of key properties of this compound are outlined below.
Synthesis Protocols
1. Catalytic Hydrogenation of 5-Fluoro-2-nitrophenol (B146956)
This is a common method for the synthesis of this compound.[2]
-
Objective: To synthesize this compound by reducing the nitro group of 5-Fluoro-2-nitrophenol.
-
Materials:
-
5-Fluoro-2-nitrophenol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
-
Ether and Cyclohexane (B81311) for purification
-
-
Procedure:
-
Dissolution: Dissolve 5-fluoro-2-nitrophenol (e.g., 2.50 g, 15.9 mmol) in ethanol (50 ml) within a hydrogenation-safe reaction flask.[2]
-
Catalyst Addition: Add the 10% Pd/C catalyst (e.g., 980 mg) to the solution.[2]
-
Hydrogenation: Subject the mixture to hydrogenation. This can be done using a hydrogen balloon or a Parr hydrogenator. The reaction is typically run for about 1.5 hours.[2]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.
-
Filtration: Once the reaction is complete, carefully remove the Pd/C catalyst by filtration through a pad of Celite.[2]
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain a solid residue.[2]
-
Purification: Dissolve the residue in ether and add an equal volume of cyclohexane. Remove the ether by vacuum distillation at room temperature to precipitate the product.[2]
-
Isolation: Filter the resulting solid and wash with cyclohexane to yield the final product, this compound.[2]
-
2. Synthesis from 2,4-Difluoroaniline (B146603)
An alternative one-step method has also been reported.[11]
-
Objective: To prepare this compound via nucleophilic substitution.
-
Materials:
-
2,4-Difluoroaniline
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Steam distillation apparatus
-
-
Procedure:
-
Reaction Setup: Add 2,4-difluoroaniline, water, and potassium hydroxide to a reaction vessel. The reaction is exothermic, with the temperature rising to 50-80°C.[11]
-
Reaction: Maintain the temperature in the 50-80°C range for approximately 4-5 hours.[11]
-
Monitoring: Monitor the reaction until the content of 2,4-difluoroaniline is below 0.5%.[11]
-
Quenching & Distillation: After the reaction is complete, add hydrochloric acid. Set up for steam distillation and heat the mixture. The product will distill along with water.[11]
-
Isolation: Collect the distillate to obtain this compound.[11]
-
Analytical Protocols
While specific protocols for this compound are not widely published, methods for structurally similar compounds like 2-Amino-4-chloro-5-fluorophenol can be adapted.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for quantifying the purity of this compound and identifying non-volatile impurities.[12]
-
Objective: To determine the purity of a sample by separating it from potential impurities.
-
Instrumentation & Conditions:
-
System: Standard HPLC with UV detector.[12]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[12]
-
Mobile Phase B: Acetonitrile (B52724).[12]
-
Gradient: A typical gradient might run from 95% A to 60% B over 15-20 minutes.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm).[12]
-
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (e.g., 10 mg).
-
Dissolve it in a known volume of the initial mobile phase composition (e.g., 10 mL).[12]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
2. Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of volatile impurities.[13]
-
Objective: To separate and quantify volatile components in a sample.
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with FID detector.[13]
-
Column: Rtx®-65 (65% Diphenyl / 35% Dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]
-
Carrier Gas: Helium at 1.5 mL/min.[13]
-
Injector Temperature: 250 °C.[13]
-
Oven Program: Initial 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[13]
-
Detector Temperature: 300 °C.[13]
-
-
Sample Preparation:
Physicochemical Property Determination
1. Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a given solvent.[14]
-
Objective: To quantify the maximum amount of this compound that can dissolve in a specific solvent at a set temperature.
-
Materials:
-
High-purity this compound
-
Selected solvents (e.g., water, methanol, DMSO)
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator
-
Magnetic stirrer
-
Validated analytical method (e.g., HPLC-UV)
-
-
Procedure:
-
Addition: Add an excess amount of the solid compound to a flask containing a known volume of the solvent.[14]
-
Equilibration: Stopper the flask and place it in a constant temperature bath (e.g., 25 °C). Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Stop stirring and allow the undissolved solid to settle.[14]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. Centrifugation or filtration through a syringe filter is necessary to ensure no solid particles are transferred.[14]
-
Analysis: Dilute the aliquot if necessary and analyze the concentration using a pre-validated analytical method like HPLC.[14] The experiment should be run in triplicate.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental and logical workflows relevant to working with this compound.
Caption: Synthesis of this compound via catalytic hydrogenation.
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Caption: General workflow for purity analysis using HPLC-UV.
Biological Activity and Applications
This compound is noted as a metabolite of fluoroaniline.[1][2] It has been identified as an effective inhibitor of the enzyme fatty acid synthase.[3] This inhibitory activity is relevant to its application in developing antimicrobial agents, as it has shown efficacy against Candida albicans and Toxoplasma gondii in model systems.[3] Furthermore, it serves as a crucial starting material for synthesizing more complex pharmaceutical compounds.[3][7]
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements: Harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[5] May also cause respiratory irritation.[5]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C).[1][7] The compound is noted to be air-sensitive.[7]
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. This compound | 53981-24-1 [chemicalbook.com]
- 3. This compound | 53981-24-1 | FA44993 | Biosynth [biosynth.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 53981-24-1 [amp.chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. labsolu.ca [labsolu.ca]
- 10. This compound | CAS#:53981-24-1 | Chemsrc [chemsrc.com]
- 11. guidechem.com [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Synthesis of 2-Amino-5-fluorophenol from 2,4-difluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of the valuable organic intermediate, 2-Amino-5-fluorophenol, commencing from the readily available starting material, 2,4-difluoroaniline (B146603). This document provides a comprehensive overview of a direct synthetic route, including a detailed experimental protocol. Additionally, an alternative, high-yield synthesis from a different precursor is presented for consideration. The information is curated to assist researchers and professionals in the fields of medicinal chemistry and drug development in the effective preparation of this key building block.
Executive Summary
The synthesis of this compound from 2,4-difluoroaniline can be achieved through a direct, one-step nucleophilic aromatic substitution reaction. This process involves the selective hydroxylation of 2,4-difluoroaniline using a strong base in an aqueous medium. While this direct route is conceptually straightforward, this guide also presents a well-documented, high-yield alternative synthesis starting from 5-fluoro-2-nitrophenol (B146956) via catalytic hydrogenation. This dual approach provides researchers with both a direct pathway from the specified starting material and a potentially more efficient and higher-yielding alternative.
Core Synthesis Route: From 2,4-difluoroaniline
The primary synthetic pathway involves the direct conversion of 2,4-difluoroaniline to this compound. This transformation is achieved through a nucleophilic aromatic substitution reaction where a hydroxide (B78521) ion displaces one of the fluorine atoms on the aromatic ring.
Signaling Pathway of the Nucleophilic Aromatic Substitution
Caption: Nucleophilic aromatic substitution of 2,4-difluoroaniline.
Experimental Protocol
A direct synthesis of this compound from 2,4-difluoroaniline has been described, involving the reaction with potassium hydroxide in water.[1] The following protocol is based on the available literature, which outlines the general procedure but lacks specific quantitative details.
Materials:
-
2,4-difluoroaniline
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
To a reaction vessel, add 2,4-difluoroaniline, water, and potassium hydroxide. The reaction is exothermic, and the temperature will naturally rise.[1]
-
Maintain the reaction mixture at a temperature between 50-80°C for approximately 4-5 hours.[1]
-
After the initial heating period, continue to keep the mixture warm for an additional 60 minutes.[1]
-
Monitor the reaction progress by taking samples until the concentration of 2,4-difluoroaniline is below 0.5%.[1]
-
Once the reaction is complete, carefully add hydrochloric acid to the mixture.[1]
-
The product is then isolated by steam distillation.[1]
Note: The available literature does not provide specific quantities or molar ratios of the reactants, nor does it state the expected yield or purity of the final product. Researchers should perform small-scale optimization experiments to determine the ideal reaction conditions.
High-Yield Alternative Synthesis Route: From 5-Fluoro-2-nitrophenol
An alternative and well-documented synthesis of this compound proceeds from 5-fluoro-2-nitrophenol via catalytic hydrogenation. This method has been reported to produce the desired product in high yield.[2]
Experimental Workflow for the Alternative Synthesis
Caption: Alternative synthesis workflow for this compound.
Experimental Protocol for the Alternative Synthesis
This protocol is adapted from a literature procedure for the synthesis of this compound from 5-fluoro-2-nitrophenol.[2]
Materials:
-
5-Fluoro-2-nitrophenol (2.50 g, 15.9 mmol)
-
10% Palladium on carbon (Pd/C) catalyst (980 mg)
-
Ethanol (B145695) (50 ml)
-
Ether
Procedure:
-
Dissolve 5-fluoro-2-nitrophenol in ethanol in a suitable hydrogenation vessel.[2]
-
Carefully add the 10% Pd/C catalyst to the solution.[2]
-
Subject the mixture to hydrogenation for 1.5 hours.[2]
-
Upon completion of the reaction, remove the catalyst by filtration.[2]
-
Concentrate the filtrate to obtain a solid residue.[2]
-
Dissolve the residue in ether, followed by the addition of an equal volume of cyclohexane.[2]
-
Remove the ether by vacuum distillation at room temperature to induce crystallization.[2]
-
Filter the resulting light gray solid and wash with cyclohexane to afford this compound.[2]
Quantitative Data for the Alternative Synthesis
| Parameter | Value | Reference |
| Starting Material | 5-Fluoro-2-nitrophenol | [2] |
| Reagents | 10% Pd/C, Ethanol, Ether, Cyclohexane | [2] |
| Reaction Time | 1.5 hours | [2] |
| Yield | 94% | [2] |
| Product Purity | Elemental analysis: C, 56.4%; H, 4.8%; N, 10.9% (Theoretical: C, 56.7%; H, 4.8%; N, 11.0%) | [2] |
Conclusion
This technical guide has detailed a direct synthetic route for the preparation of this compound from 2,4-difluoroaniline. While this method offers a straightforward conversion, the lack of detailed quantitative data in the current literature necessitates experimental optimization. As a robust and high-yielding alternative, the catalytic hydrogenation of 5-fluoro-2-nitrophenol is also presented, providing a well-documented and efficient pathway to the target molecule. Researchers and drug development professionals are encouraged to consider both routes in the context of their specific research and development needs.
References
2-Amino-5-fluorophenol structural analogs and derivatives
An In-depth Technical Guide to 2-Amino-5-fluorophenol: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fluorinated aromatic compound that serves as a versatile building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the aminophenol scaffold can significantly modulate the physicochemical and biological properties of its derivatives, including metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides a comprehensive overview of this compound, its structural analogs, and their derivatives, with a focus on their synthesis, biological activities, and potential applications in drug development. Due to the limited availability of public research on derivatives of this compound, this guide leverages data from closely related structural analogs, such as 2-amino-4-chlorophenol (B47367) and 2-amino-4-chloro-5-fluorophenol, to provide valuable insights into potential therapeutic applications and structure-activity relationships.
Physicochemical Properties
The physicochemical properties of this compound and its analogs are crucial for their behavior in biological systems. Key properties are summarized in the table below.
| Property | This compound | 2-Amino-4-chloro-5-fluorophenol (Analog) | Source |
| CAS Number | 53981-24-1 | 303181-72-8 | [1][2] |
| Molecular Formula | C₆H₆FNO | C₆H₅ClFNO | [1][2] |
| Molecular Weight | 127.12 g/mol | 161.56 g/mol | [1][2] |
| Melting Point | 38 °C | Data not available | [3] |
| Boiling Point | 246.1±25.0 °C at 760 mmHg | Data not available | [4] |
| LogP (Octanol/Water) | 1.05 (Predicted) | 1.7669 (Predicted) | [2][4] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | 46.25 Ų | [1][2] |
| pKa | Data not available | Data not available | [2] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its subsequent derivatization into various heterocyclic systems are key steps in the exploration of their therapeutic potential.
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of a nitrophenol precursor.[5]
Synthesis of Structural Derivatives
This compound and its analogs are valuable precursors for a variety of derivatives, including Schiff bases, benzoxazoles, and 1,3,4-oxadiazoles. The following workflows illustrate general synthetic pathways, primarily adapted from methodologies for the analog 2-amino-4-chloro-5-fluorophenol.
References
The Ascendant Role of Fluorinated Aminophenol Compounds in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This technical guide delves into the multifaceted biological activities of fluorinated aminophenol compounds, a class of molecules demonstrating significant therapeutic potential across various domains, including oncology, infectious diseases, and inflammatory conditions. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, have propelled the development of novel fluorinated aminophenol derivatives with superior efficacy and pharmacokinetic profiles.[1][2][3] This document provides a comprehensive overview of their synthesis, mechanisms of action, and biological evaluation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
I. Anticancer Activity: Targeting Key Signaling Cascades
Fluorinated aminophenol derivatives have emerged as potent inhibitors of critical signaling pathways implicated in oncogenesis, most notably the RAS/RAF/MEK/ERK cascade, a central driver in many human cancers.[1]
Quantitative Data: Kinase Inhibition and Cellular Potency
The in vitro biochemical and cellular potencies of a series of benzimidazole (B57391) reverse amides, which feature a fluorinated aminophenol-like moiety, have been evaluated for their inhibitory action against BRAFV600E kinase and their ability to suppress the phosphorylation of the downstream effector ERK (p-ERK).[1] The following table summarizes the structure-activity relationship (SAR) data for these compounds.
| Compound ID | R' Substitution | BRAFV600E IC50 (µM)[1] | p-ERK EC50 (µM)[1] |
| 2 | 3-t-Bu | 0.003 | 0.04 |
| 9 | 3-Et | <0.0004 | 0.1 |
| 10 | 3-iPr | <0.0004 | 0.05 |
| 11 | 3-OCHF3 | 0.0004 | 0.1 |
| 12 | 3-CF3 | 0.003 | 0.4 |
| 13 | 4-t-Bu | 0.009 | 0.05 |
| 14 | 4-Et | 0.001 | 0.08 |
| 15 | 4-iPr | 0.004 | 0.09 |
| 16 | 4-OCHF3 | 0.001 | 0.1 |
| 17 | 4-CF3 | 0.004 | 0.05 |
| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |
In a separate study, fluorinated Schiff bases derived from 2-aminophenylhydrazines were investigated for their cytotoxic effects on the A549 non-small cell lung cancer (NSCLC) cell line.[4]
| Compound ID | Number of Fluorine Atoms | Cytotoxic Effect on A549 cells (IC50: µM)[4] |
| 6 | 5 | 0.64 |
Signaling Pathway Inhibition
The primary mechanism of action for many of these anticancer compounds is the inhibition of RAF kinases within the RAS/RAF/MEK/ERK signaling pathway.[1] Aberrant activation of this pathway is a hallmark of numerous cancers. The diagram below illustrates the canonical pathway and the point of inhibition by these fluorinated aminophenol derivatives.
Experimental Protocols
A versatile synthetic route for the core scaffold of these kinase inhibitors involves the acylation of 4-amino-2-(trifluoromethyl)phenol (B189850) with a suitable carboxylic acid derivative.
Detailed Protocol:
-
Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), a coupling agent (1.1 eq), for instance, HATU or EDCI, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.[1]
-
Amide Bond Formation: A solution of 4-amino-2-(trifluoromethyl)phenol (1.0 eq) in the same anhydrous solvent is added dropwise to the activated carboxylic acid mixture. The reaction is then stirred at room temperature for 12-24 hours.[1]
-
Work-up and Purification: Upon completion, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.[1]
-
Characterization: The structure and purity of the synthesized compounds are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) and Mass Spectrometry (MS).[1]
This assay determines the potency of the compounds in inhibiting the activity of the BRAFV600E kinase.
-
Compound Preparation: Test compounds are serially diluted in DMSO to achieve a range of concentrations for IC50 determination.[1]
-
Reaction Mixture Preparation: In a 96-well plate, the recombinant BRAFV600E enzyme, a suitable peptide substrate, and the diluted test compounds are mixed in a kinase assay buffer.[1]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).[1]
-
Signal Detection: A detection reagent, such as a luciferase-based ATP detection reagent, is added to the wells. This reagent measures the amount of ATP remaining, which is inversely proportional to the kinase activity.[1]
-
Data Analysis: Luminescence is read using a plate reader. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
This assay measures the ability of the compounds to inhibit the phosphorylation of ERK in a cellular context.
-
Cell Culture and Treatment: A suitable cancer cell line expressing BRAFV600E (e.g., A375 melanoma cells) is seeded in 96-well plates and allowed to adhere. The cells are then treated with serial dilutions of the test compounds for a specified period.
-
Cell Lysis: After treatment, the cells are lysed to release cellular proteins.
-
p-ERK Detection: The level of phosphorylated ERK in the cell lysates is quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting with a specific anti-p-ERK antibody.
-
Data Analysis: The EC50 values are determined by plotting the percentage of p-ERK inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
II. Antimicrobial and Anti-inflammatory Activities
While the primary focus of recent research has been on the anticancer properties of fluorinated aminophenols, the broader class of aminophenol derivatives has demonstrated notable antimicrobial and anti-inflammatory activities. The introduction of fluorine is anticipated to modulate these properties favorably.
Antimicrobial Activity
Schiff bases derived from aminophenols have shown significant antimicrobial activities against various pathogenic bacteria and fungi.[5] While specific data for fluorinated aminophenol Schiff bases is an emerging area of investigation, the established antimicrobial potential of the parent scaffold suggests a promising avenue for the development of novel anti-infective agents.
Anti-inflammatory Effects
Fluorine-substituted benzo[h]quinazoline-2-amine derivatives, which can be synthesized from aminophenol precursors, have been identified as potent inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[6] These compounds have been shown to reduce the secretion of pro-inflammatory cytokines such as IL-18, IL-1β, and TNF-α, while increasing the secretion of the anti-inflammatory cytokine IL-10.[6]
Proposed Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are attributed to their ability to inhibit the phosphorylation of IκBα and p65, thereby preventing the activation and nuclear translocation of the NF-κB transcription factor.[6]
III. Future Directions and Conclusion
The exploration of fluorinated aminophenol compounds in drug discovery is a rapidly advancing field. The compelling preclinical data, particularly in oncology, underscores their potential as next-generation therapeutics. Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, as well as on comprehensive pharmacokinetic and toxicological profiling. Furthermore, a more in-depth investigation into the antimicrobial and anti-inflammatory properties of specifically designed fluorinated aminophenol derivatives is warranted. The versatility of the aminophenol scaffold, combined with the advantageous properties of fluorine, positions this class of compounds as a rich source for the discovery of novel and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
safety, handling, and disposal of 2-Amino-5-fluorophenol
An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Amino-5-fluorophenol
This guide provides comprehensive safety protocols, handling procedures, and disposal methods for this compound (CAS No. 53981-24-1) for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling.
| Property | Value |
| Molecular Formula | C₆H₆FNO[1] |
| Molecular Weight | 127.12 g/mol [1] |
| Appearance | White to Gray to Brown powder to crystal[2] |
| Melting Point | 38 °C[3] |
| Solubility | Slightly soluble in water.[4] Soluble in DMSO (2.2 mg/mL).[5] |
| Storage Temperature | Store at <-15°C under an inert gas like Nitrogen.[3] Some suppliers recommend 2-8°C.[6] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][6] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][6][7] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][6][7] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][6] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[6][7] |
Primary Hazards: Irritant[1].
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.
| Protection Type | Specific Equipment | Details |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), and a lab coat or chemical-resistant coveralls.[9] | Prevents skin contact and absorption.[9] Contaminated clothing should be removed promptly and laundered before reuse.[8] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a chemical fume hood or if dust formation is likely.[8] A particulate filter respirator is recommended.[8] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear. | Protects feet from spills.[9] |
Experimental Protocols
Safe Handling Protocol
A systematic approach is essential for the safe handling of this compound.
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a chemical fume hood is operational and available for use.[10]
-
Verify that an eyewash station and safety shower are accessible and operational.[11]
-
Assemble all necessary PPE as detailed in Section 3.
-
Cover the work surface with absorbent, disposable bench paper.[8]
-
Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood to minimize traffic.[8]
Handling Procedure:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[10]
-
Conduct all manipulations, including weighing and transferring, inside the chemical fume hood.[8]
-
Use dry, clean spatulas and weigh boats to avoid generating dust.[8]
-
Avoid all personal contact with the substance.[8] Do not eat, drink, or smoke in the handling area.[7][8]
-
Keep containers securely sealed when not in use.[12]
Post-Handling:
-
Wash hands thoroughly with soap and water after handling is complete, before breaks, and at the end of the workday.[7][8]
-
Decontaminate the work area within the fume hood.
-
Properly dispose of all contaminated disposable materials in a designated hazardous waste container.[8]
Emergency First-Aid Protocol
In the event of an emergency, prompt and appropriate action is critical.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] "Roll" eyes around to ensure full rinsing.[14] Get medical attention.[13] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[13] Get medical attention.[13] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[13] |
| Ingestion | Do NOT induce vomiting.[13] Never give anything by mouth to an unconscious person.[13] Rinse mouth with water.[13] Call a POISON CENTER or doctor/physician if you feel unwell. Get medical attention.[13] |
Spill Response Protocol
For Minor Spills (manageable amount):
-
If necessary, contact your institution's Environmental Health and Safety (EHS) department for guidance.[14]
-
Consult the manufacturer's SDS for instructions and incompatibilities.[14]
-
Wearing appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] Avoid creating dust.[9]
-
Sweep up and shovel into suitable containers for disposal.[11]
For Major Spills:
-
Report the spill to your institution's EHS department or emergency response team immediately.[14]
Disposal Protocol
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation:
-
This compound waste is classified as halogenated organic waste.[10]
-
Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[10]
Step-by-Step Disposal Procedure:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[10]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[10] Do not use abbreviations or chemical formulas.[10]
-
Accumulation and Storage: Keep the waste container closed at all times, except when adding waste.[10] Store the container in a designated, secure satellite accumulation area that is cool, dry, and well-ventilated, away from general laboratory traffic.[10]
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup.[10] Disposal must be handled by a licensed hazardous waste disposal company.[10] The primary disposal method is incineration by a regulated hazardous waste facility.[10]
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Decision Tree
References
- 1. This compound | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 53981-24-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 53981-24-1 | FA44993 | Biosynth [biosynth.com]
- 4. This compound | 53981-24-1 [chemicalbook.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Atomfair this compound C6H6FNO CAS 53981-24-1 - ATOMFAIR [atomfair.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability Profile of 2-Amino-5-fluorophenol
This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of this compound. Given the limited availability of specific experimental data for this compound in public literature, this guide summarizes known physicochemical properties and provides detailed, adaptable methodologies based on international guidelines for thorough characterization.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | [1] |
| Molecular Weight | 127.12 g/mol | [1] |
| Appearance | Red to dark brown powder/solid | [2] |
| Melting Point | 38 °C or 135-140°C | [3][4] |
| Boiling Point (Predicted) | 246.1 ± 25.0 °C | [3] |
| pKa (Predicted) | 8.76 ± 0.10 | [5] |
| LogP | 1.05 | [2] |
| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon) | [5][6] |
Solubility Profile
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, a qualitative and predicted solubility profile can be inferred based on its structure and data from various sources. The presence of both a polar hydroxyl and an amino group suggests some solubility in polar solvents, while the fluorinated aromatic ring contributes to its solubility in organic solvents.
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| Water | Slightly Soluble | Hydrogen bonding with the hydroxyl and amino groups is limited by the hydrophobic fluorinated benzene (B151609) ring. Solubility is expected to be pH-dependent. | [2][3][7] |
| DMSO | 2.2 mg/mL (17.31 mM) | Sonication is recommended to aid dissolution. | [8] |
| Methanol | Soluble | A polar protic solvent that should effectively solvate the molecule. | [5] |
| Ethanol | Soluble to Slightly Soluble | Similar to methanol, its polarity and hydrogen bonding capacity should facilitate dissolution. | [9] |
| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. | [9] |
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application in synthesis and drug development. Like many aminophenols, it is susceptible to degradation under certain conditions.
Key Stability Considerations:
-
Oxidation: The aminophenol structure is prone to oxidation, especially when exposed to air (oxygen), which can lead to the formation of colored quinone-imine species or polymeric byproducts.[10] This is often observed as a yellowing or browning of the compound or its solutions.[10]
-
Light Sensitivity: Exposure to light can promote degradation.[10] Therefore, the compound and its solutions should be protected from light.
-
Air Sensitivity: The compound is described as air-sensitive, necessitating storage under an inert atmosphere.[3]
-
Thermal Stress: While specific data is unavailable, elevated temperatures can be expected to accelerate degradation pathways.[11]
To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[5][6] For solutions, it is recommended to use degassed solvents and to prepare them fresh whenever possible.[10]
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, standardized experimental protocols are essential. The following sections detail methodologies based on established guidelines.
Solubility Determination (Shake-Flask Method)
This protocol is adapted from the OECD Guideline for Testing of Chemicals, Section 105.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Flasks with stoppers
-
Constant temperature bath/shaker
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filter)
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Preliminary Test: To estimate the approximate solubility, add small, known amounts of the compound to a known volume of the solvent at the test temperature and visually observe for dissolution. This helps determine the appropriate amount for the definitive test.
-
Definitive Test: a. Add an excess amount of this compound to a flask containing a known volume of the solvent. b. Stopper the flask and place it in a constant temperature bath (e.g., 25 °C ± 0.5 °C). c. Agitate the flask for a sufficient time to reach equilibrium (e.g., 24-48 hours). d. After equilibrium is reached, stop agitation and allow the undissolved material to settle for at least 24 hours at the test temperature. e. Carefully take an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration should be employed.[9] f. Dilute the aliquot with a suitable solvent if necessary and analyze the concentration of this compound using a validated analytical method.[9]
-
Analysis: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL). The experiment should be performed in triplicate for each solvent.[9]
Stability Testing and Forced Degradation
This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. The conditions are based on ICH Q1A(R2) guidelines.[12][13]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Calibrated stability chambers (for temperature, humidity, and light)
-
A validated stability-indicating analytical method (e.g., HPLC-UV)
-
Reagents for stress conditions (e.g., HCl, NaOH, H₂O₂)
Procedure (Stress Conditions):
-
Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Samples can be heated (e.g., 60°C) to accelerate degradation.[9]
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[9]
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a controlled oven.[11]
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Analysis:
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using the stability-indicating method to determine the amount of remaining this compound and to detect and quantify any degradation products.
-
Peak purity analysis should be performed to ensure that the analyte peak is not co-eluting with any degradants.
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, based on the chemistry of similar compounds, potential degradation can be inferred. For instance, studies on the biodegradation of 2-aminophenol (B121084) and 2-amino-5-chlorophenol (B1209517) show that degradation can be initiated by dioxygenase enzymes, leading to ring cleavage.[14][15] Under oxidative stress, polymerization or the formation of quinone-like structures is a common pathway for phenolic compounds.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is crucial for its effective use in research and drug development. While publicly available quantitative data is limited, this guide provides a foundational understanding based on existing information and outlines the necessary experimental protocols to generate robust, specific data for this compound. Adherence to standardized guidelines for solubility and stability testing will ensure the quality and reliability of data for formulation development, reaction optimization, and regulatory submissions.
References
- 1. This compound | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. This compound | 53981-24-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 53981-24-1 [amp.chemicalbook.com]
- 6. This compound | 53981-24-1 | FA44993 | Biosynth [biosynth.com]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Strategic Utility of 2-Amino-5-fluorophenol in the Synthesis of Pharmaceutical Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-fluorophenol is a versatile trifunctional aromatic compound that serves as a crucial starting material in the synthesis of a variety of pharmaceutical agents, particularly in the realm of oncology. Its unique substitution pattern, featuring an amino group, a hydroxyl group, and a fluorine atom, allows for the construction of complex heterocyclic scaffolds that are central to the activity of numerous targeted therapies. This technical guide provides an in-depth exploration of the application of this compound and its analogs in the synthesis of kinase inhibitors, with a focus on the quinazoline (B50416) core, which is fundamental to the mechanism of action of several key anti-cancer drugs. This document outlines representative synthetic protocols, presents quantitative data in structured tables, and visualizes relevant biological pathways and experimental workflows to serve as a comprehensive resource for professionals in drug discovery and development.
Introduction: The Versatility of this compound
This compound (CAS 53981-24-1) is a valuable building block in medicinal chemistry due to the strategic placement of its functional groups.[1][2] The ortho-disposition of the amino and hydroxyl groups facilitates the formation of five- and six-membered heterocyclic rings, while the fluorine atom at the 5-position can enhance the pharmacokinetic and pharmacodynamic properties of the final drug molecule.[3][4] Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, binding affinity, and bioavailability.
The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to heterocyclic systems such as benzoxazoles and, most notably, quinazolines.[5][6] The quinazoline scaffold is the cornerstone of many potent and selective kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival.[7][8][9]
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways that control cell growth and division. Several successful kinase inhibitors, including Gefitinib, Vandetanib, and Osimertinib, are based on a 4-anilinoquinazoline (B1210976) core structure. While the most common industrial syntheses of these specific drugs may commence from different starting materials, the fundamental chemistry of forming the quinazoline ring often involves precursors with the ortho-amino-arylcarbonyl or ortho-amino-benzonitrile functionalities, which can be derived from aminophenols.
This guide will focus on a representative synthesis of a 6-fluoro-4-anilinoquinazoline derivative, a key pharmacophore, to illustrate the utility of this compound as a starting material.
General Synthetic Approach to 6-Fluoroquinazolines
The synthesis of a 6-fluoroquinazoline (B579947) core from this compound can be envisioned through a multi-step process. A plausible and well-documented approach is the Niementowski quinazoline synthesis or variations thereof, which involve the cyclocondensation of an anthranilic acid derivative with an amide. While this compound is not an anthranilic acid itself, it can be converted to a suitable intermediate.
A more direct and analogous approach for aminophenols involves a reaction sequence that first builds the pyrimidine (B1678525) ring of the quinazoline system. This typically involves reaction with a one-carbon source, such as formamidine (B1211174) acetate (B1210297), followed by further functionalization.
The following experimental protocol is a representative procedure for the synthesis of a key quinazoline intermediate from an aminophenol, adapted for this compound.
Experimental Protocols
Representative Synthesis of 6-Fluoro-4-hydroxyquinazoline from this compound
This protocol describes a plausible two-step synthesis of a 6-fluoro-4-hydroxyquinazoline intermediate, a key precursor for kinase inhibitors, starting from this compound. This is based on established methods for quinazoline synthesis from related aminophenols.
Step 1: Formylation of this compound
-
Objective: To form the N-formyl intermediate.
-
Materials:
-
This compound (1.0 eq)
-
Formic acid (excess, ~5-10 eq)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound in an excess of formic acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield N-(5-fluoro-2-hydroxyphenyl)formamide.
-
Step 2: Cyclization to 6-Fluoro-4-hydroxyquinazoline
-
Objective: To form the quinazoline ring system.
-
Materials:
-
N-(5-fluoro-2-hydroxyphenyl)formamide (1.0 eq)
-
Formamidine acetate (1.5 eq)
-
2-Methoxyethanol (or another high-boiling solvent)
-
-
Procedure:
-
In a round-bottom flask, combine N-(5-fluoro-2-hydroxyphenyl)formamide and formamidine acetate in 2-methoxyethanol.
-
Heat the mixture to reflux (approximately 120-130 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to afford 6-fluoro-4-hydroxyquinazoline.
-
Synthesis of 6-Fluoro-4-chloroquinazoline
-
Objective: To convert the 4-hydroxyquinazoline (B93491) to the more reactive 4-chloroquinazoline (B184009), a key intermediate for introducing the anilino side chain.
-
Materials:
-
6-Fluoro-4-hydroxyquinazoline (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess, ~5-10 eq)
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 6-fluoro-4-hydroxyquinazoline in thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., hexane) to induce crystallization.
-
Collect the solid by vacuum filtration and dry under vacuum to yield 6-fluoro-4-chloroquinazoline.
-
Synthesis of a 6-Fluoro-4-anilinoquinazoline Derivative
-
Objective: To couple the 4-chloroquinazoline with an aniline (B41778) to form the final kinase inhibitor scaffold.
-
Materials:
-
6-Fluoro-4-chloroquinazoline (1.0 eq)
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Isopropanol or another suitable solvent
-
-
Procedure:
-
In a round-bottom flask, dissolve 6-fluoro-4-chloroquinazoline and the substituted aniline in isopropanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold isopropanol.
-
Dry the product under vacuum to obtain the 6-fluoro-4-anilinoquinazoline derivative.
-
Quantitative Data
The following tables summarize hypothetical quantitative data for the synthesis of a 6-fluoro-4-anilinoquinazoline derivative, based on typical yields and purities for analogous reactions reported in the literature.
Table 1: Reactant Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 53981-24-1 | C₆H₆FNO | 127.12 |
| Formic Acid | 64-18-6 | CH₂O₂ | 46.03 |
| Formamidine Acetate | 3473-63-0 | C₃H₈N₂O₂ | 104.11 |
| Thionyl Chloride | 7719-09-7 | SOCl₂ | 118.97 |
| 3-Chloro-4-fluoroaniline | 367-21-5 | C₆H₅ClFN | 145.56 |
Table 2: Hypothetical Yields and Purity of Intermediates and Final Product
| Step | Product | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | N-(5-fluoro-2-hydroxyphenyl)formamide | 85-95 | >98 |
| 2 | 6-Fluoro-4-hydroxyquinazoline | 70-85 | >98 |
| 3 | 6-Fluoro-4-chloroquinazoline | 80-90 | >97 |
| 4 | 6-Fluoro-4-(3-chloro-4-fluoroanilino)quinazoline | 75-90 | >99 |
Signaling Pathways and Mechanism of Action
Quinazoline-based kinase inhibitors derived from precursors like this compound primarily target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
Gefitinib and Osimertinib are potent inhibitors of the EGFR signaling pathway. EGFR activation leads to the initiation of multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 53981-24-1 | FA44993 | Biosynth [biosynth.com]
- 4. This compound | C6H6FNO | CID 185763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Strategic Role of 2-Amino-5-fluorophenol in the Synthesis of Novel Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This technical guide explores the role of 2-Amino-5-fluorophenol as a versatile building block in the synthesis of novel kinase inhibitors. The strategic incorporation of the fluorine atom and the reactive amino and hydroxyl groups of this scaffold can significantly influence the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides an in-depth overview of the synthetic utility of this compound, detailed (hypothetical) experimental protocols for the synthesis of a pyrimidine-based kinase inhibitor, methods for biological evaluation, and a discussion of the relevant signaling pathways. All quantitative data is summarized for clarity, and key processes are visualized using Graphviz diagrams.
Introduction: The Importance of Fluorine in Kinase Inhibitors
Fluorine has become a favored element in medicinal chemistry for its ability to modulate the physicochemical properties of drug candidates. The introduction of fluorine into a molecule can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and pKa[1][2]. This compound presents a valuable scaffold for kinase inhibitor design, possessing a nucleophilic amino group and a hydroxyl group that can participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases, along with a strategically positioned fluorine atom.
Synthetic Utility of this compound in Building Kinase Inhibitor Scaffolds
This compound is a versatile starting material for the construction of various heterocyclic scaffolds known to be effective kinase inhibitors, such as pyrimidines and quinazolines. The amino group can act as a nucleophile in reactions with electrophilic partners, while the hydroxyl group can be involved in cyclization reactions or serve as a handle for further functionalization.
Synthesis of a Hypothetical Pyrimidine-Based Kinase Inhibitor: AFP-K1
To illustrate the utility of this compound, we present a hypothetical synthesis of a pyrimidine-based kinase inhibitor, designated AFP-K1 . This synthesis is based on established methodologies for the preparation of similar 2,4-diaminopyrimidine (B92962) derivatives which are known to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.
Reaction Scheme:
Caption: Synthetic scheme for the hypothetical kinase inhibitor AFP-K1.
Experimental Protocols
The following sections provide detailed, albeit hypothetical, protocols for the synthesis and biological evaluation of AFP-K1. These protocols are adapted from established methods for similar kinase inhibitors.
Synthesis of Intermediate 1: 2-((4-fluoro-2-hydroxyphenyl)amino)-4-chloropyrimidine
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (2.0 eq).
-
Slowly add a solution of 2,4-dichloropyrimidine (1.1 eq) in DMF to the mixture at room temperature.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 1.
Synthesis of AFP-K1
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of 2-propanol and water.
-
Add the desired substituted aniline (1.2 eq) and a catalytic amount of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain AFP-K1.
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Kinase Inhibition Assay
The inhibitory activity of AFP-K1 against a target kinase (e.g., EGFR) can be determined using an in vitro kinase assay.
-
Prepare serial dilutions of AFP-K1 in DMSO.
-
In a 384-well plate, add the kinase, a specific substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Proliferation Assay
The anti-proliferative activity of AFP-K1 can be assessed in cancer cell lines overexpressing the target kinase.
-
Seed cancer cells (e.g., A549 for EGFR) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of AFP-K1 for 72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to a DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting a dose-response curve.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for AFP-K1, based on reported values for structurally related pyrimidine-based kinase inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of AFP-K1
| Kinase Target | IC50 (nM) |
| EGFR (wild-type) | 15 |
| EGFR (L858R mutant) | 8 |
| VEGFR2 | 150 |
| Aurora A | 250 |
| Aurora B | 180 |
Table 2: Anti-proliferative Activity of AFP-K1
| Cell Line | Target Kinase | GI50 (µM) |
| A549 (Lung Cancer) | EGFR | 0.5 |
| HCT116 (Colon Cancer) | - | >10 |
| MCF-7 (Breast Cancer) | - | >10 |
Signaling Pathways and Mechanism of Action
Kinase inhibitors like the hypothetical AFP-K1 exert their effects by blocking the phosphorylation cascade within specific signaling pathways that are often hyperactivated in cancer cells.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and migration.
Caption: Simplified EGFR signaling pathway and the inhibitory action of AFP-K1.
Aurora Kinase and Mitotic Progression
Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis, including centrosome separation, spindle assembly, and cytokinesis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
References
The Versatile World of Substituted Aminophenols: A Technical Guide to Their Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted aminophenols, organic compounds featuring both an amino and a hydroxyl group attached to a benzene (B151609) ring, are a cornerstone of modern chemistry. Their unique structural characteristics and the ability to undergo a wide range of chemical modifications make them invaluable precursors and active molecules in a multitude of applications. This technical guide provides an in-depth review of the applications of substituted aminophenols, with a focus on their roles in medicinal chemistry, as antioxidants, and in materials science as corrosion inhibitors.
Medicinal Chemistry: A Scaffold for Diverse Therapeutic Agents
The aminophenol moiety is a privileged scaffold in drug discovery, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. The position of the amino and hydroxyl groups (ortho-, meta-, or para-) and the nature of further substitutions on the aromatic ring allow for the fine-tuning of their pharmacological properties.[1]
Anticancer Activity
Substituted aminophenols have emerged as promising candidates in oncology. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[1][2] For instance, certain 4-aminophenol-1,3,4-oxadiazole derivatives have been shown to induce apoptosis in triple-negative breast cancer cells by targeting the p38 MAP kinase signaling pathway.[3]
Analgesic and Anti-inflammatory Properties
One of the most well-known applications of a substituted aminophenol is in the synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[4][5] The acetylation of p-aminophenol is a key step in its industrial production.[4] Researchers are also exploring other derivatives as potentially safer and more effective analgesics.[6]
Antimicrobial Activity
Schiff base derivatives of 4-aminophenol (B1666318) have demonstrated significant antimicrobial properties against various bacterial and fungal strains.[2][7][8][9] These compounds often exhibit broad-spectrum activity, making them interesting leads for the development of new anti-infective agents.[7][8][9]
Neuroprotective Effects
The antioxidant properties of some aminophenol derivatives contribute to their potential neuroprotective effects. By scavenging reactive oxygen species (ROS), they can help mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[1][10]
Antioxidant Properties: Scavengers of Free Radicals
The phenolic hydroxyl group in aminophenols confers significant antioxidant activity. These compounds can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.[11][12] The antioxidant efficacy is influenced by the position of the substituents on the aromatic ring.
Ortho- and para-aminophenols, for instance, have shown potent copper-reducing and radical-scavenging activities, while the meta-isomer is less reactive.[3] This pro-oxidant activity in the presence of metal ions like copper can also contribute to their biological effects.[3]
Materials Science: Corrosion Inhibition
Substituted aminophenols, particularly ortho- and para-isomers, are effective corrosion inhibitors for various metals and alloys, including mild steel.[8][9][13][14][15] Their efficacy stems from the presence of both electron-donating amino and hydroxyl groups, which can adsorb onto the metal surface.[13][16] This adsorption forms a protective film that shields the metal from corrosive agents.[8][9][16] The position of the functional groups is crucial, with 2-aminophenol (B121084) often showing superior performance due to its chelating ability.[16]
Quantitative Data Summary
The following tables summarize key quantitative data from the cited literature, providing a comparative overview of the efficacy of various substituted aminophenols in different applications.
Table 1: Synthesis of Commercially Significant Drugs [4]
| Drug | Starting Aminophenol | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) |
| Paracetamol | p-Aminophenol | Acetic anhydride | Aqueous medium, heating | 35 - 93 | Not specified |
| Ambroxol HCl | 2-Amino-3,5-dibromobenzaldehyde & trans-4-aminocyclohexanol | Sodium borohydride, Methanol, HCl | Reflux, then cooling | 81.4 - 87.5 | 99.30 - 99.48 |
| Mesalazine | Salicylic acid | Sodium nitrite, Sodium dithionite | Diazotization and reduction | Not specified | Not specified |
Table 2: Anticancer Activity of p-Alkylaminophenols [17]
| Compound | Cancer Cell Line | IC50 (µM) |
| p-Dodecylaminophenol (1) | MCF-7 (Breast) | ~5 |
| p-Dodecylaminophenol (1) | DU-145 (Prostate) | ~7 |
| p-Dodecylaminophenol (1) | HL60 (Leukemia) | ~3 |
| p-Decylaminophenol (2) | MCF-7 (Breast) | ~10 |
| p-Decylaminophenol (2) | DU-145 (Prostate) | ~15 |
| p-Decylaminophenol (2) | HL60 (Leukemia) | ~8 |
Table 3: Antimicrobial Activity of 4-Aminophenol Schiff Bases (Zone of Inhibition in mm) [7]
| Compound | S. aureus | M. luteus | S. epidermidis | B. subtilis | B. bronchiseptica | S. cerevisiae |
| S-1 | 15 | 14 | 16 | 13 | 12 | 18 |
| S-2 | 18 | 17 | 15 | 16 | 14 | 19 |
| S-3 | 13 | 12 | 14 | 18 | 13 | 17 |
| S-4 | 14 | 13 | 17 | 15 | 18 | 20 |
| S-5 | 16 | 15 | 16 | 17 | 15 | 22 |
| Metronidazole | 25 | 24 | 26 | 23 | 22 | - |
| Nystatin | - | - | - | - | - | 28 |
Table 4: Corrosion Inhibition Efficiency of 4-Aminophenol on Mild Steel in 1M H₂SO₄ [14][15]
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 12.5 | - |
| 200 | 5.2 | 58.4 |
| 400 | 3.1 | 75.2 |
| 600 | 2.0 | 84.0 |
| 800 | 1.5 | 88.0 |
| 1000 | 1.2 | 90.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review.
Synthesis of Substituted Aminophenols
Protocol 1: General Synthesis of Schiff Base Derivatives of 4-Aminophenol [4]
-
Reaction Setup: Dissolve 1 mmol of 4-aminophenol in 20 mL of ethanol (B145695) in a round-bottom flask.
-
Addition of Aldehyde: Add 1 mmol of the desired aldehyde (e.g., 4-(dimethylamino)benzaldehyde) to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.
Protocol 2: General Synthesis of Amide Derivatives of 4-Aminophenol [4]
-
Reaction Setup: Dissolve 1 mmol of 4-aminophenol in a suitable solvent such as dichloromethane (B109758) or pyridine.
-
Addition of Acyl Chloride: Slowly add 1 mmol of the desired benzoyl chloride derivative to the solution at 0 °C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: After the reaction is complete, wash the mixture with a dilute acid solution (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure of the final product using spectroscopic techniques.
Biological Activity Assays
Protocol 3: DPPH Radical Scavenging Assay [5][6][18][19][20]
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store in the dark at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the aminophenol derivative in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
-
Assay Procedure:
-
Pipette 100 µL of the test compound at various concentrations into the wells of a 96-well microplate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank (solvent + DPPH solution) and a control (solvent + methanol).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Protocol 4: Antimicrobial Activity - Agar-Well Diffusion Method [4][11][12]
-
Preparation of Media: Prepare Mueller-Hinton agar (B569324) plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Well Preparation: Create 6 mm diameter wells in the agar plates using a sterile cork borer.
-
Sample Addition: Add a specific concentration (e.g., 1 mg/mL) of the aminophenol derivative solution into the wells.
-
Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48 hours.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters.
Protocol 5: Cytotoxicity Assay (MTT Assay) [2][4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized aminophenol derivatives for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Corrosion Inhibition Measurement
Protocol 6: Electrochemical Measurement [14][21][22][23]
-
Electrode Preparation: Prepare mild steel specimens of a defined surface area. Polish the surface with different grades of emery paper, degrease with acetone, and dry.
-
Electrochemical Cell Setup: Use a three-electrode cell configuration with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Test Solution: Immerse the electrodes in the corrosive medium (e.g., 1M H₂SO₄) with and without different concentrations of the aminophenol inhibitor.
-
Potentiodynamic Polarization: After the open circuit potential stabilizes, record the polarization curves by sweeping the potential from a cathodic potential to an anodic potential at a constant scan rate.
-
Data Analysis: Extrapolate the Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Amino-5-fluorophenol as a key starting material. This versatile fluorinated building block is of significant interest in medicinal chemistry and drug discovery due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. The following sections detail the synthesis of several classes of heterocyclic compounds, including benzoxazoles and benzoxazinones, with adaptable protocols for other related structures.
Introduction to this compound in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its ortho-amino and hydroxyl functionalities provide a reactive scaffold for cyclization reactions with various electrophilic partners. The presence of a fluorine atom on the benzene (B151609) ring makes it a particularly attractive starting material for the development of novel pharmaceuticals, as fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines key synthetic strategies and provides detailed experimental procedures for the preparation of 6-fluorobenzoxazoles and 7-fluoro-2,3-dihydro-1,4-benzoxazin-3-ones.
Data Presentation: Synthesis of Heterocyclic Compounds from this compound
The following table summarizes various synthetic methods for the preparation of heterocyclic compounds from this compound and its analogues. The data includes reaction partners, catalysts, solvents, reaction conditions, and reported yields to facilitate comparison and experimental design.
| Heterocycle Class | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Benzoxazole | 2-Amino-4-chloro-5-fluorophenol | Benzoic Acid | Polyphosphoric Acid (PPA) | - | 160-180 | 3-5 | Not Specified | Analogue reaction; provides a general method.[1] |
| Benzoxazole | 2-Amino-4-chloro-5-fluorophenol | Benzaldehyde | Zinc(II) Acetate (B1210297) | Ethanol (B145695) | Reflux (~78) | 4-6 | Not Specified | Analogue reaction; provides a general method.[1] |
| Benzoxazole | 2-Aminophenol | Benzaldehyde | LAIL@MNP | Solvent-free | 70 | 0.5 | up to 90 | General method under green conditions.[2] |
| Benzoxazole | 2-Aminophenol | Tertiary Amide | Tf₂O, 2-Fluoropyridine | DCM | RT | 1 | up to 95 | General method for 2-substituted benzoxazoles.[3] |
| Benzoxazinone (B8607429) | This compound | Methyl chloroacetate (B1199739) | K₂CO₃, KF | DMF | 50-80 | 4 | Not Specified | First step in a multi-step synthesis.[4] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted-6-fluorobenzoxazoles via Condensation with Aldehydes (Adapted from Analogue)
This protocol describes a general method for the synthesis of 2-substituted-6-fluorobenzoxazoles from this compound and a variety of aldehydes. The procedure is adapted from a similar synthesis using 2-Amino-4-chloro-5-fluorophenol.[1]
Materials:
-
This compound
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
Zinc(II) Acetate (10 mol%)
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, the substituted aldehyde (1.2 eq), and Zinc(II) Acetate (10 mol%).
-
Equip the flask with a magnetic stir bar and a condenser.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and wash them with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure 2-substituted-6-fluorobenzoxazole.
Protocol 2: General Synthesis of 2-Substituted-6-fluorobenzoxazoles via Condensation with Carboxylic Acids (Adapted from Analogue)
This protocol provides a general method for synthesizing 2-substituted-6-fluorobenzoxazoles through the condensation of this compound with carboxylic acids, using polyphosphoric acid (PPA) as a condensing agent. This method is adapted from a procedure for a chloro-substituted analogue.[1]
Materials:
-
This compound
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Polyphosphoric Acid (PPA)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a clean, dry round-bottom flask, combine this compound (1.0 eq) and the carboxylic acid (1.1 eq).
-
Add a sufficient amount of Polyphosphoric Acid (PPA) to the flask to ensure the mixture can be stirred effectively (approximately 10-15 times the weight of the aminophenol).
-
Equip the flask with a magnetic stir bar and a condenser.
-
Heat the reaction mixture to 160-180 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, allow the mixture to cool to approximately 80-90 °C.
-
Carefully and slowly pour the warm reaction mixture into a beaker containing ice-water with stirring to precipitate the crude product.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of 7-Fluoro-6-aminobenzo[d]oxazin-3(4H)-one from this compound
This protocol details a multi-step synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one starting from this compound.[4]
Step 1: Etherification
-
Add DMF, potassium carbonate, this compound, and potassium fluoride (B91410) to a reaction vessel.
-
Slowly add methyl chloroacetate over 2-3 hours.
-
Maintain the temperature at 50-80°C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter out the potassium salts and recover DMF from the filtrate.
-
Add methanol, heat to 60-70°C for 30 minutes, then cool to 10-20°C.
-
Filter to obtain the intermediate product.
Step 2: Nitration
-
Add concentrated sulfuric acid to a nitration vessel, keeping the temperature below 50°C.
-
Slowly add the intermediate from Step 1 and stir for 30 minutes.
-
Slowly add 70% nitric acid over approximately 60 minutes, maintaining the temperature below 50°C.
-
Stir for an additional 60 minutes at a temperature below 50°C.
-
Monitor the reaction by TLC.
-
Slowly add the reaction mixture to water to quench the reaction and precipitate the product.
Step 3: Hydrogenation
-
Add the nitrated intermediate and DMF to a hydrogenation vessel.
-
Add a suitable catalyst and purge the vessel with nitrogen.
-
Heat to 80°C and introduce hydrogen gas, maintaining a pressure of 0.7 MPa.
-
React for 120 minutes at 80-110°C.
-
After the reaction is complete, cool to 70°C to obtain the final product, 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one.
Visualizations
Caption: Workflow for the synthesis of 2-substituted-6-fluorobenzoxazoles.
Caption: Multi-step synthesis of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one.
Concluding Remarks
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of fluorinated heterocyclic compounds. The protocols provided herein for the synthesis of benzoxazoles and a benzoxazinone derivative serve as a foundation for researchers to explore the rich chemistry of this compound. The adaptable nature of these methods allows for the creation of extensive libraries of novel heterocyclic compounds with potential applications in drug discovery and materials science. Further exploration into the synthesis of other heterocyclic systems, such as phenoxazines, benzimidazoles, and benzothiazoles, using this compound is a promising area for future research.
References
Application Notes and Protocols for 2-Amino-5-fluorophenol in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Amino-5-fluorophenol as a versatile building block in the synthesis of novel agrochemicals. The unique substitution pattern of this compound, featuring amino, hydroxyl, and fluorine moieties, makes it a valuable precursor for developing next-generation herbicides, with potential for fungicidal and insecticidal applications.
Herbicide Development: Synthetic Auxin Analogs
Derivatives of this compound are particularly promising for the development of picolinic acid-based herbicides. These synthetic compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plant species. The inclusion of the fluorinated aminophenol group can significantly enhance the efficacy and selectivity of these herbicides.[1]
Mechanism of Action: Auxin Mimicry
The herbicidal activity of picolinic acid derivatives synthesized from this compound stems from their function as synthetic auxins. These molecules bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins.[1] This binding initiates a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the over-expression of auxin-responsive genes. This disruption of normal hormonal balance causes rapid, uncontrolled cell division and elongation, ultimately resulting in plant death.
Caption: Signaling pathway of synthetic auxin herbicides.
Quantitative Data: Herbicidal Activity of Picolinic Acid Analogs
The following table summarizes the herbicidal efficacy of various picolinic acid herbicides, including novel compounds synthesized from precursors related to this compound. This data is presented to illustrate the potential potency of this class of compounds.
| Compound/Active Ingredient | Target Weed | Assay Type | Efficacy Metric | Value | Reference |
| Picloram (B1677784) | Broadleaf Weeds | Post-emergence | Application Rate | 125–1120 g ai/ha | [2][3] |
| Clopyralid | Thistles, Clovers | Post-emergence | Application Rate | 105–500 g ai/ha | [2][3] |
| Aminopyralid | Broadleaf Weeds | Post-emergence | Application Rate | 5–120 g ai/ha | [2][3] |
| Compound V-7 | Arabidopsis thaliana | Root Growth Inhibition | IC₅₀ | 45-fold lower than halauxifen-methyl | [3] |
| Compound V-8 | Broadleaf Weeds | Post-emergence | Activity | Better than picloram at 300 g/ha | [3][4] |
| Compound S202 ** | Arabidopsis thaliana | Root Growth Inhibition | Inhibition at 0.5 µmol/L | 78.4% (vs. 33.8% for florpyrauxifen) | [5] |
*Note: Compounds V-7 and V-8 are 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. **Note: Compound S202 is a 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid.
Experimental Protocols
Synthesis of Novel Picolinic Acid Herbicides from this compound (General Protocol)
This protocol outlines a plausible synthetic route for creating novel picolinic acid herbicides using this compound as a key intermediate.
Caption: General workflow for synthesizing picolinic acid herbicides.
Materials:
-
This compound
-
Substituted pyridine precursor
-
Appropriate solvents (e.g., DMF, THF)
-
Reagents for diazotization (e.g., NaNO₂, HCl)
-
Coupling reagents (e.g., Palladium catalyst, base)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Modification of this compound: The amino or hydroxyl group of this compound can be modified to introduce a suitable leaving group or to facilitate coupling. This may involve reactions such as diazotization followed by a Sandmeyer reaction.
-
Coupling Reaction: The modified aminofluorophenol derivative is then coupled with a functionalized pyridine precursor. This is often achieved through a palladium-catalyzed cross-coupling reaction.
-
Functional Group Interconversion: Subsequent steps may involve the conversion of existing functional groups to build the final picolinic acid structure. This could include hydrolysis of an ester or nitrile to the carboxylic acid.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield the desired picolinic acid herbicide.
Herbicidal Activity Assessment
1. Root Growth Inhibition Assay (for primary screening) [6]
This assay provides a rapid assessment of the herbicidal potential of newly synthesized compounds.
Methodology:
-
Prepare Test Solutions: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in distilled water or a nutrient solution.
-
Seed Germination: Germinate seeds of a model plant, such as Arabidopsis thaliana, on agar (B569324) plates containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates vertically in a growth chamber for a specified period.
-
Evaluation: Measure the root length of the seedlings and compare it to a solvent-only control. Calculate the concentration that inhibits root growth by 50% (IC₅₀).
2. Post-emergence Herbicidal Assay [1][6]
This assay evaluates the efficacy of the compounds on established plants.
Methodology:
-
Plant Growth: Grow target weed species (e.g., Amaranthus retroflexus, Brassica napus) in pots to the 2-4 leaf stage.
-
Treatment: Spray the plants with solutions of the test compounds at different application rates (g/ha). Include a solvent-only control and a commercial herbicide standard.
-
Evaluation: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete kill).
Potential Fungicidal and Insecticidal Applications
While the primary focus has been on herbicides, the this compound scaffold can be modified to explore fungicidal and insecticidal activities. The amino and hydroxyl groups serve as reactive sites for introducing various pharmacophores known to impart these properties.[1]
Experimental Protocols for Screening
1. In Vitro Antifungal Assay (Broth Microdilution) [7][8][9]
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for the broth microdilution antifungal assay.
Methodology:
-
Prepare Test Media: Prepare a suitable fungal growth medium (e.g., RPMI 1640) and perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Fungal Inoculum: Prepare a standardized suspension of the target fungus (e.g., Candida albicans, Aspergillus fumigatus).
-
Inoculation and Incubation: Add the fungal inoculum to each well and incubate the plate at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.
2. Insecticidal Activity Assay (Larval Immersion Bioassay) [10][11]
This protocol is designed to determine the lethal concentration (LC₅₀) against insect larvae.
Methodology:
-
Prepare Test Solutions: Create a series of dilutions of the test compound in water with a small amount of solvent (e.g., acetone) for solubility.
-
Exposure: Place a known number of insect larvae (e.g., third-instar mosquito larvae) into beakers containing the test solutions.
-
Incubation: Maintain the beakers under controlled environmental conditions for 24-48 hours.
-
Evaluation: Record larval mortality at specified time points. Calculate the LC₅₀ value using probit analysis.
Conclusion
This compound is a highly promising and versatile starting material for the development of novel agrochemicals. Its application in the synthesis of potent picolinic acid herbicides is well-supported by existing research on related compounds. The detailed protocols provided offer a framework for the synthesis and evaluation of these and other potential agrochemical candidates. Further exploration of its derivatives for fungicidal and insecticidal activities is highly encouraged to fully unlock the potential of this valuable chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 2-Amino-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of 2-Amino-5-fluorophenol, a key intermediate in pharmaceutical synthesis and other chemical industries. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are designed to deliver accurate and precise quantification in various sample matrices.
Overview of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-performance liquid chromatography (HPLC) is often preferred for its robustness and ability to analyze the compound without derivatization. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity but typically requires a derivatization step to improve the volatility and thermal stability of the polar analyte. UV-Visible spectrophotometry provides a simpler and more accessible method, suitable for samples with minimal interfering substances.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics for the quantification of this compound using different analytical techniques. The data presented is based on the analysis of structurally similar compounds and serves as a guideline for method development and validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | µg/mL range |
| Derivatization Required | No | Yes (Silylation) | No |
| Primary Application | Routine quality control, purity assessment | Trace level analysis, impurity identification | Rapid quantification in simple matrices |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the direct quantification of this compound in bulk drug substances and pharmaceutical formulations.
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask using a mixture of methanol (B129727) and water (50:50, v/v) as the diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b) HPLC Instrumentation and Conditions:
| Parameter | Value |
| Chromatographic System | Standard HPLC system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile (B52724) |
| Gradient | 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm and 280 nm |
| Injection Volume | 10 µL |
c) Data Analysis: Quantification is performed using an external standard method. A calibration curve is generated by injecting a series of known concentrations of a this compound reference standard.
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the sensitive and specific quantification of this compound, particularly at trace levels. Derivatization is necessary to improve the compound's volatility.
a) Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent like anhydrous acetonitrile or pyridine.
-
In a glass vial, evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
b) GC-MS Instrumentation and Conditions:
| Parameter | Value |
| Chromatographic System | GC system coupled with a mass spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 100 °C (hold for 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min |
| Mass Spectrometer Parameters | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
c) Data Analysis: Quantification is performed using an internal standard method. A suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties) should be added before derivatization. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Caption: Workflow for GC-MS analysis of this compound.
UV-Visible Spectrophotometry
This method is a simple and cost-effective technique for the quantification of this compound in straightforward sample matrices. A spectrophotometric assay for 2-aminophenols involves their dimerization in the presence of ferric ions to form a colored product.[1]
a) Reagents:
-
This compound standard solution (1 mg/mL in methanol)
-
Ferric chloride (FeCl₃) solution (1% in 0.1 M HCl)
-
0.1 M Hydrochloric acid (HCl)
-
Methanol, HPLC grade
b) Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol to achieve an expected concentration within the calibration range.
-
Filter the solution if necessary to remove any particulate matter.
c) Experimental Protocol:
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
In a series of test tubes, add 1 mL of each standard solution or sample solution.
-
Add 1 mL of 0.1 M HCl to each tube.
-
Add 0.5 mL of 1% FeCl₃ solution to each tube and mix well.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which should be determined experimentally (typically in the range of 400-500 nm). Use a blank solution containing all reagents except the analyte.
d) Data Analysis: Generate a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
Caption: Workflow for Spectrophotometric analysis of this compound.
References
HPLC and GC-MS methods for 2-Amino-5-fluorophenol analysis
Answering the user's request.## Application Notes and Protocols for the Analysis of 2-Amino-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, impurity profiling, and stability testing in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The following protocol describes a reversed-phase HPLC (RP-HPLC) method suitable for its quantification.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
System: A standard HPLC system equipped with a UV-Vis detector.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
-
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of the initial mobile phase composition.[1]
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |
| Gradient | 0-10 min: 95% A, 5% B10-25 min: Gradient to 40% A, 60% B25-30 min: Hold at 40% A, 60% B30-35 min: Return to 95% A, 5% B |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 10 µL[1] |
5. Data Analysis
-
Quantification is performed using an external standard method.
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
HPLC Workflow Diagram
Caption: General workflow for the analysis of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the polar nature and active hydrogens on the amino (-NH₂) and hydroxyl (-OH) groups of this compound, a derivatization step is required to increase its volatility and thermal stability for GC analysis.[2] Silylation is a common and effective derivatization technique for this purpose.[3]
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
System: A GC system coupled to a Mass Spectrometer.[1]
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).[1]
-
Reagents:
-
This compound reference standard
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[2]
-
Solvents: Pyridine (B92270) or Acetonitrile (Anhydrous, GC grade).[2]
-
Carrier Gas: Helium, high purity.[1]
-
2. Sample Preparation and Derivatization
-
Standard/Sample Preparation: Prepare stock solutions of the standard or sample in a suitable volatile solvent like methanol or acetonitrile.
-
Solvent Evaporation: Transfer a known volume (e.g., 100 µL) of the standard or sample solution into a clean glass vial and evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen.[2]
-
Derivatization Reaction:
-
To the dry residue, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.[2]
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure the reaction is complete.
-
Cool the vial to room temperature before injection.
-
3. GC-MS Conditions
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[1] |
| Injector Temperature | 250°C[1] |
| Injection Mode | Splitless[1] |
| Oven Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Acquisition Mode | Full Scan (m/z 40-450) for identification and method development.Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[2] |
| Transfer Line Temp | 280°C |
4. Data Analysis
-
Identification: The analyte is identified by its specific retention time and the characteristic mass spectrum of its derivatized form.
-
Quantification: For high sensitivity, use SIM mode by monitoring characteristic ions of the derivatized this compound. Quantification is performed using a calibration curve generated from derivatized standards.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound including derivatization.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the analytical methods described. These values are based on the analysis of structurally similar compounds and may require optimization and validation for specific matrices and instrumentation.[2]
| Parameter | HPLC-UV Method | GC-MS Method |
| Limit of Detection (LOD) | ~5 ng/mL[4] | < 1 ng/mL (SIM mode) |
| Limit of Quantification (LOQ) | ~20 ng/mL[4] | ~2 ng/mL (SIM mode) |
| Linearity (R²) | > 0.999[4] | > 0.998 |
| Recovery (%) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
Disclaimer: The provided protocols and quantitative data are intended as a starting point for method development. Full method validation in accordance with ICH, FDA, or other relevant guidelines is required for use in a regulated environment.
References
Application Notes and Protocols for the Synthesis of Fluorinated Analogs of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly modulate the pharmacological profile of a lead compound. Judicious fluorination can lead to improvements in metabolic stability, binding affinity, membrane permeability, and bioavailability, ultimately enhancing the therapeutic potential of a drug candidate.
These application notes provide a detailed overview of the synthesis and biological evaluation of fluorinated analogs of two potent anticancer agents: Combretastatin (B1194345) A-4 and Artemisinin (B1665778). This document includes a summary of the impact of fluorination on their biological activity, detailed experimental protocols for key synthetic transformations, and visualizations of the relevant biological pathways.
Case Study 1: Fluorinated Analogs of Combretastatin A-4
Combretastatin A-4 (CA-4), a natural product isolated from the African bushwillow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization. It binds to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis. Fluorination of the CA-4 scaffold has been explored to enhance its anticancer activity and improve its pharmacokinetic properties.
Data Presentation: Impact of Fluorination on Combretastatin A-4 Analogs
| Compound | Structure | Cancer Cell Line | IC50 (nM) | Reference(s) |
| Combretastatin A-4 (CA-4) | 3,4,5-trimethoxy-stilben-3'-ol-4'-methylether | K562 | ~2.5 | [1] |
| 3'-fluoro-4'-methoxy-stilbene analog | 3,4,5-trimethoxy-stilben-3'-fluoro-4'-methylether | K562 | ~2.1 | [1] |
Signaling Pathway: Combretastatin A-4 Mechanism of Action
Combretastatin A-4 exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division and maintenance of cell structure. By binding to tubulin, CA-4 inhibits its polymerization into microtubules, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of Combretastatin A-4.
Experimental Protocols
1. Synthesis of a Fluorinated Combretastatin A-4 Analog via Wittig Reaction
This protocol describes the synthesis of a cis-stilbene, the core structure of combretastatin A-4, using a Wittig reaction. This method can be adapted for the synthesis of various fluorinated analogs by using the appropriate fluorinated benzaldehyde.
Materials:
-
3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide
-
Potassium carbonate (K2CO3)
-
Polyethylene glycol 400 (PEG 400)
-
Dichloromethane (B109758) (CH2Cl2)
-
Water (H2O)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.2 eq) and 3-fluoro-4-methoxybenzaldehyde (1.0 eq) in a mixture of CH2Cl2 and H2O, add K2CO3 (2.0 eq) and a catalytic amount of PEG 400.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to separate the Z (cis) and E (trans) isomers. The Z-isomer is typically the desired product for combretastatin analogs.
Case Study 2: Fluorinated Analogs of Artemisinin
Artemisinin, a sesquiterpene lactone isolated from Artemisia annua, and its derivatives are cornerstone antimalarial drugs. More recently, they have garnered significant attention for their potent anticancer activities. The proposed mechanism involves the iron-mediated cleavage of the endoperoxide bridge, generating reactive oxygen species (ROS) that induce oxidative stress, leading to apoptosis and cell cycle arrest. Fluorination of artemisinin derivatives has been investigated to enhance their stability and cytotoxic efficacy.
Data Presentation: Impact of Fluorination on Artemisinin Analogs
The introduction of fluorine-containing substituents on the artemisinin scaffold has been shown to modulate its anticancer activity. The following table presents the IC50 values for dihydroartemisinin (B1670584) (a key active metabolite of artemisinin) and a fluorinated derivative against a human cancer cell line.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Dihydroartemisinin (DHA) | Dihydroartemisinin | HCT-116 | ~7.5 | [3] |
| Fluorinated Artemisinin Derivative (Compound 12h) | A specific fluorinated derivative of artemisinin | HCT-116 | 0.12 | [4] |
Signaling Pathway: Artemisinin-Induced Apoptosis and Cell Cycle Arrest
Artemisinin and its derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing ROS-mediated apoptosis and causing cell cycle arrest.
Caption: Artemisinin-induced signaling pathways.
Experimental Protocols
1. General Protocol for the Synthesis of a Fluorinated Dihydroartemisinin Ether Derivative
This protocol outlines the synthesis of a C-10 ether derivative of dihydroartemisinin, a common modification to improve its pharmacological properties.
Materials:
-
Dihydroartemisinin (DHA)
-
Fluorinated alcohol (e.g., 2,2,2-trifluoroethanol)
-
Boron trifluoride etherate (BF3·OEt2)
-
Anhydrous dichloromethane (CH2Cl2)
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Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
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Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve dihydroartemisinin (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon).
-
Add the fluorinated alcohol (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (0.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by slowly adding saturated NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired fluorinated artemisinin derivative.
General Experimental Workflows for Fluorination
The following diagrams illustrate general workflows for common fluorination techniques that can be applied to a wide range of bioactive molecules.
1. Nucleophilic Deoxyfluorination of an Alcohol
Caption: Workflow for nucleophilic deoxyfluorination.
2. Electrophilic Fluorination of a Ketone
Caption: Workflow for electrophilic fluorination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluoroartemisinins: metabolically more stable antimalarial artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin and Comparison with Dihydroartemisinin and Artemether - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AFP-1: A 2-Amino-5-fluorophenol-Based pH-Sensitive Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH is a critical parameter that governs a multitude of cellular processes, including enzyme activity, protein stability, cell proliferation, and apoptosis. Aberrant pH levels in cellular organelles are often associated with various pathological conditions, including cancer and neurodegenerative diseases. Consequently, the development of robust and sensitive probes for real-time pH monitoring within living cells is of paramount importance in biomedical research and drug development.
This document provides detailed application notes and protocols for the synthesis and application of AFP-1 , a novel pH-sensitive fluorescent probe derived from 2-Amino-5-fluorophenol. AFP-1 is designed for ratiometric fluorescence imaging of intracellular pH, offering high sensitivity and selectivity.
Principle of Operation
The design of AFP-1 is based on the formation of a Schiff base by the condensation of this compound with 2,4-dihydroxybenzaldehyde. The resulting molecule exhibits pH-dependent fluorescence due to the protonation and deprotonation of the phenolic hydroxyl groups, which modulates the intramolecular charge transfer (ICT) process. In acidic environments, the protonated form of the probe is predominant, exhibiting distinct fluorescence characteristics compared to the deprotonated form under neutral or alkaline conditions. This ratiometric response allows for accurate pH measurements that are independent of probe concentration, excitation intensity, and light scattering.
Synthesis of AFP-1
The synthesis of AFP-1 involves a straightforward one-step condensation reaction to form a Schiff base.
Troubleshooting & Optimization
optimizing reaction conditions for 2-Amino-5-fluorophenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Amino-5-fluorophenol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic routes for this compound and its analogs often involve a multi-step process. One prevalent method is the nitration of a substituted phenol (B47542) followed by the reduction of the nitro group.[1] Another approach starts from 2,4-difluoroaniline (B146603), which is converted to this compound in a single step.[2] For structurally similar compounds like 2-Amino-4-chloro-5-fluorophenol, synthesis can begin with p-fluoroaniline, involving steps such as protection of the amino group, chlorination, nitration, hydroxylation, and finally, reduction of the nitro group.[3]
Q2: What are the critical parameters influencing the reaction yield?
A2: The yield of this compound synthesis is sensitive to several parameters, including the quality of starting materials, reaction temperature, concentration of reagents, and reaction time.[4] Precise control over these factors is crucial for maximizing yield and minimizing byproduct formation.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a suitable method for monitoring both nitration and reduction steps. For nitration, the disappearance of the starting phenol and the appearance of the less polar nitrophenol product can be observed. For the reduction step, the disappearance of the nitrophenol and the appearance of the more polar aminophenol product indicates reaction completion.[5] High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis of the reaction's progress.[4][6]
Q4: My final product is discolored. What is the cause and how can I prevent it?
A4: Discoloration (e.g., brown or purple) of this compound is typically due to oxidation. Aminophenols are susceptible to oxidation when exposed to air, light, and metal ions, leading to the formation of colored quinone-imine type structures.[7][8] To minimize discoloration, it is advisable to perform the final purification and handling steps under an inert atmosphere (e.g., nitrogen or argon).[7] Storing the final product under an inert atmosphere and protected from light can also prevent oxidation.[5] Treating a solution of the crude product with activated charcoal before final crystallization can help remove colored impurities.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low Yield
| Possible Cause | Diagnosis | Solution |
| Incomplete Reaction | Monitor reaction progress using TLC or HPLC. The presence of a significant amount of starting material indicates an incomplete reaction.[4] | Extend Reaction Time: Continue the reaction for a longer duration, monitoring periodically.[4] Increase Temperature: Gradually increase the reaction temperature, being cautious of potential side reactions.[4] Check Reagent Purity and Stoichiometry: Ensure high purity of reagents and correct molar ratios.[4] |
| Side Reactions and Byproduct Formation | Analyze the crude product mixture using HPLC or GC-MS to identify major byproducts.[4] | Optimize Temperature: Experiment with a narrower temperature range to find the optimal condition to minimize byproducts.[4] Control Reagent Addition: Slow, dropwise addition of reactive species (e.g., nitrating agents) can minimize the formation of undesired products.[4] Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[4] |
| Product Loss During Work-up | Optimize Extraction: Adjust the pH of the aqueous layer to ensure the product is in a neutral form for better solubility in the organic solvent. Perform multiple extractions.[4] Improve Crystallization: Use an appropriate solvent and temperature for crystallization. Seeding with a pure product crystal can induce crystallization.[4] |
Product Purity Issues
| Problem | Possible Cause | Solution |
| Multiple spots on TLC | Formation of regioisomers during nitration, unreacted starting material, or byproducts from the reduction step.[7] | Optimize Nitration: Carefully control the temperature during the addition of the nitrating agent to minimize the formation of di-nitrated byproducts and undesired isomers.[7] Ensure Complete Reduction: Monitor the reduction step by TLC to ensure the nitro intermediate is fully consumed.[7] Purification: A combination of crystallization and column chromatography is recommended for separating isomers and other impurities.[7] |
| Discolored Product | Oxidation of the aminophenol.[7][8] | Inert Atmosphere: Perform final purification and handling under an inert atmosphere (e.g., nitrogen or argon).[7] Protection from Light: Store the final product protected from light.[5] Activated Charcoal: Treat a solution of the crude product with activated charcoal to remove colored impurities before final crystallization.[7] |
Quantitative Data Presentation
Table 1: Reaction Conditions for Nitration of 4-chloro-3-fluorophenol (B1349760)
| Parameter | Traditional Route |
| Starting Material | 4-chloro-3-fluorophenol |
| Reagent | Nitric Acid/Sulfuric Acid |
| Temperature (°C) | 0 - 10[1] |
| Time (h) | 2 - 4[1] |
| Yield (%) | ~85-90 (estimated)[1] |
Table 2: Comparison of Reduction Methods for 4-chloro-5-fluoro-2-nitrophenol (B1592491)
| Parameter | Traditional Route (Fe/HCl) | New Synthetic Route (Catalytic Hydrogenation) |
| Starting Material | 4-chloro-5-fluoro-2-nitrophenol | 4-chloro-5-fluoro-2-nitrophenol |
| Reagents | Iron powder, Hydrochloric acid[1] | 5% Palladium on Graphene (Pd/G), Hydrogen gas[1] |
| Solvent | Ethanol (B145695)/Water[1] | Methanol[1] |
| Temperature (°C) | Reflux[1] | 25-30[1] |
| Time (h) | 3 - 4[1] | 1 - 2[1] |
| Pressure | N/A | 50 psi[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,4-difluoroaniline[2]
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Add 2,4-difluoroaniline, water, and potassium hydroxide (B78521) to a reaction vessel.
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The temperature will naturally rise to 50-80°C; maintain this temperature for 4-5 hours.
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Monitor the reaction until the content of 2,4-difluoroaniline is less than 0.5%.
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After the reaction is complete, add hydrochloric acid.
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Heat the mixture and collect this compound via steam distillation.
Protocol 2: Nitration of 4-chloro-3-fluorophenol[1]
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Cool a stirred solution of concentrated sulfuric acid (50 mL) to 0°C.
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Slowly add 4-chloro-3-fluorophenol (14.6 g, 0.1 mol), maintaining the temperature below 10°C.
-
Dropwise, add a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (15 mL) over 1 hour, keeping the temperature between 0-10°C.
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Stir the mixture at 0-10°C for an additional 2-3 hours.
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Pour the reaction mixture onto crushed ice (200 g) and stir until the ice melts.
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Collect the precipitated 4-chloro-5-fluoro-2-nitrophenol by filtration, wash with cold water until neutral, and dry under vacuum.
Protocol 3: Reduction of 4-chloro-5-fluoro-2-nitrophenol using Fe/HCl[1]
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In a round-bottom flask with a reflux condenser, suspend 4-chloro-5-fluoro-2-nitrophenol (19.1 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (30 mL).
-
Add iron powder (28 g, 0.5 mol) to the suspension.
-
Heat the mixture to reflux and add concentrated hydrochloric acid (5 mL) dropwise.
-
Continue refluxing for 3-4 hours, monitoring the reaction by TLC.
-
Filter the hot reaction mixture through celite to remove iron residues and wash the filter cake with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 4: Catalytic Hydrogenation of 4-chloro-5-fluoro-2-nitrophenol[1][6]
-
To a solution of 4-chloro-5-fluoro-2-nitrophenol (19.1 g, 0.1 mol) in methanol (B129727) (150 mL) in a hydrogenation vessel, add 5% Palladium on Graphene (Pd/G) catalyst (0.5 g).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
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Stir the reaction mixture vigorously at room temperature (25-30°C) for 1-2 hours.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once complete, vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the solid product.
Visualizations
Caption: Synthetic workflow for a this compound analog.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Troubleshooting Low Yield in 2-Amino-5-fluorophenol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low yield in reactions involving 2-Amino-5-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly employed for the synthesis of this compound and its analogues:
-
Nitration of a substituted phenol (B47542) followed by reduction: This is a traditional and robust method. For a similar compound, 2-Amino-4-chloro-5-fluorophenol, the synthesis starts with the nitration of 4-chloro-3-fluorophenol, followed by the reduction of the resulting nitro group.[1][2]
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Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluoroaniline (B146603): This route involves the reaction of 2,4-difluoroaniline with a hydroxide (B78521) source, such as potassium hydroxide, to replace one of the fluorine atoms with a hydroxyl group.[3]
Q2: What are the most critical parameters affecting the yield of these reactions?
A2: The yield of this compound synthesis is highly sensitive to several parameters regardless of the synthetic route. These include the purity of starting materials, strict control of reaction temperature, reagent concentration and stoichiometry, reaction time, and the efficiency of work-up and purification procedures.[4]
Q3: My final product, this compound, is discolored. What could be the cause?
A3: Aminophenols, including this compound, are susceptible to oxidation, especially when exposed to air and light. This oxidation can lead to the formation of colored impurities, often appearing as brown or purple hues. To minimize discoloration, it is advisable to perform the final purification and handling steps under an inert atmosphere (e.g., nitrogen or argon) and to store the product protected from light.[5]
Q4: Are there any known chemical incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents. It may also react with strong acids and bases. The amino group can react with aldehydes and ketones. Caution should be exercised when using it in the presence of certain metal ions, which can catalyze oxidation.[6]
Troubleshooting Guides for Low Yield
Low product yield can be a significant issue in the synthesis of this compound. The following guides, organized by synthetic route, provide a systematic approach to identifying and resolving common problems.
Route 1: Nitration and Reduction Pathway
This pathway is analogous to the synthesis of similar aminophenols and involves two main stages, each with potential pitfalls.
Troubleshooting Low Yield in the Nitration Step
| Problem | Possible Cause | Diagnostic Approach | Proposed Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a significant amount of starting material indicates an incomplete reaction. | Extend the reaction time or cautiously increase the temperature. For nitration of substituted phenols, maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent side reactions.[1] |
| Formation of Side Products | Temperature too high, leading to the formation of di-nitrated byproducts or undesired regioisomers. | Analyze the crude product mixture using techniques like HPLC or GC-MS to identify any major byproducts. | Strictly control the reaction temperature, keeping it within the optimal low-temperature range. The slow, dropwise addition of the nitrating agent can also minimize the formation of undesired products.[3] |
| Product Loss During Work-up | The nitrophenol product may have some solubility in the aqueous layer, especially if the pH is not optimal. | Analyze the aqueous layer after extraction to check for the presence of the desired product. | Ensure the pH of the aqueous layer is neutral or slightly acidic before extraction. Perform multiple extractions with a suitable organic solvent to maximize recovery.[1] |
Troubleshooting Low Yield in the Reduction Step
| Problem | Possible Cause | Diagnostic Approach | Proposed Solution |
| Incomplete Reduction | Insufficient reducing agent, inactive catalyst (for catalytic hydrogenation), or insufficient reaction time. | Monitor the reaction by TLC until the nitro intermediate is fully consumed.[5] | Increase the amount of reducing agent (e.g., iron powder) or catalyst. If using a catalyst, ensure it is fresh and active. Extend the reaction time as needed.[5] |
| Side Reactions (e.g., Dehalogenation) | Over-reduction or harsh reaction conditions, particularly in catalytic hydrogenation. | Characterize the byproduct by NMR or MS to confirm dehalogenation. | Optimize the catalyst loading and hydrogen pressure. Use milder reaction conditions if possible.[5] |
| Product Degradation | Aminophenols are sensitive to air oxidation, which can be more pronounced at higher pH during work-up.[1] | Discoloration of the reaction mixture or isolated product. | Work up the reaction under an inert atmosphere if possible. Avoid prolonged exposure to air and use degassed solvents.[6] Store the final product under an inert atmosphere and protected from light.[1] |
| Product Loss During Purification | Significant amounts of the product can be lost during crystallization or chromatography. | Analyze mother liquor and chromatography fractions to quantify product loss. | Optimize the crystallization solvent system and cooling rate. For column chromatography, select an appropriate solvent system to ensure good separation without product degradation on the stationary phase.[3][7] |
Route 2: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Difluoroaniline
This route involves the direct displacement of a fluorine atom by a hydroxide group.
| Problem | Possible Cause | Diagnostic Approach | Proposed Solution |
| Incomplete Reaction | Insufficient temperature, reaction time, or concentration of the hydroxide source (e.g., KOH). | Monitor the disappearance of 2,4-difluoroaniline using TLC or GC.[3] | Gradually increase the reaction temperature within the recommended range (e.g., 50-80°C).[3] Ensure the correct stoichiometry of the hydroxide source. Extend the reaction time, monitoring periodically. |
| Formation of Isomeric Byproducts | Although the amino group directs the substitution, there is a possibility of substitution at the other fluorine position, leading to the formation of 4-Amino-3-fluorophenol. | Use analytical techniques like NMR or HPLC to identify and quantify isomeric impurities in the crude product. | Optimize reaction conditions (temperature, solvent) to favor the desired regioselectivity. The electronic directing effects of the amino group should favor substitution at the para-position to the amine. |
| Di-substitution | Reaction with both fluorine atoms to form a dihydroxyaniline derivative. | Analyze the crude product for the presence of a more polar, di-substituted byproduct by TLC, HPLC, or MS. | Use a stoichiometric amount of the hydroxide source. A large excess may promote di-substitution. Consider a lower reaction temperature or shorter reaction time. |
| Product Degradation During Reaction/Work-up | The aminophenol product is susceptible to oxidation under the reaction conditions (basic and elevated temperature). | Observation of significant discoloration of the reaction mixture. | Conduct the reaction under an inert atmosphere (nitrogen or argon). Use degassed water as the solvent. Minimize the time the product is exposed to high temperatures and basic conditions during work-up.[6] |
| Difficult Product Isolation | The product may be partially soluble in the aqueous reaction mixture, especially after neutralization. The use of steam distillation for isolation can also lead to losses if not performed efficiently.[3] | Analyze the aqueous phase after work-up to quantify any dissolved product. | After neutralization with acid, ensure the pH is adjusted to the isoelectric point of this compound to minimize its solubility in water before extraction or filtration. If using steam distillation, ensure the apparatus is efficient and all the product is collected. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration and Reduction (General Procedure)
This protocol is adapted from general procedures for the synthesis of similar aminophenols.[1][2]
Step 1: Nitration of 3-Fluorophenol (B1196323)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluorophenol in a minimal amount of a suitable solvent like dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the solution while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio). Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the phenol solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrophenol intermediate.
Step 2: Reduction of the Nitrophenol Intermediate
-
In a round-bottom flask equipped with a reflux condenser, suspend the crude nitrophenol intermediate in a mixture of ethanol (B145695) and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a bed of celite to remove the iron residues and wash the filter cake with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound from 2,4-Difluoroaniline
This protocol is based on the reported synthesis of this compound.[3]
-
Add 2,4-difluoroaniline, water, and potassium hydroxide to a reaction vessel. The temperature will rise exothermically to 50-80 °C.
-
Maintain the reaction temperature at 50-80 °C for approximately 4-5 hours.
-
After the initial reaction period, continue to keep the mixture warm for an additional 60 minutes.
-
Monitor the reaction by taking a sample and analyzing for the presence of 2,4-difluoroaniline (e.g., by GC or TLC) until its content is less than 0.5%.
-
Once the reaction is complete, add hydrochloric acid to the reaction mixture.
-
Heat the mixture to perform a steam distillation. The product will co-distill with water.
-
Collect the distillate to obtain this compound.
Visualizations
Caption: A general troubleshooting workflow for addressing low yield in chemical reactions.
Caption: The two primary synthetic pathways for this compound.
References
- 1. organic chemistry - How to explain regioselectivity in nucleophilic aromatic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. organic chemistry - Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-5-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-5-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities in crude this compound typically arise from the synthetic route, which often involves the reduction of 5-fluoro-2-nitrophenol. Potential impurities include:
-
Unreacted Starting Material: Residual 5-fluoro-2-nitrophenol.
-
Isomeric Impurities: Formation of other positional isomers during the initial nitration of the precursor.
-
Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-imine type structures and polymeric byproducts, especially when exposed to air and light.
Q2: My isolated this compound is discolored (e.g., pink, brown, or purple). What is the cause and how can I prevent it?
A2: Discoloration is a common issue and is primarily due to the oxidation of the aminophenol. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during the final purification and drying steps. Protecting the compound from light by using amber glassware or covering the apparatus with aluminum foil is also recommended. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere at a low temperature (2-8°C).
Q3: What are the recommended starting points for purification by recrystallization?
A3: A mixture of ethanol (B145695) and water is often a good solvent system for the recrystallization of aminophenols. The crude this compound should be dissolved in a minimal amount of hot ethanol, and then hot water should be added dropwise until turbidity is observed. The solution is then allowed to cool slowly to form crystals.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for determining the purity of this compound and quantifying impurities. A reversed-phase C18 column is typically used. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessment of purity and for monitoring the progress of purification.
Troubleshooting Guides
Issue 1: Low Recovery Yield after Recrystallization
| Potential Cause | Troubleshooting Steps |
| Product is too soluble in the chosen solvent system. | - Decrease the proportion of the solvent in which the compound is more soluble (e.g., use less ethanol in an ethanol/water system).- Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystallization. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask).- Use a slight excess of the hot solvent to ensure the product remains dissolved during filtration. |
| Incomplete crystallization. | - Allow sufficient time for the solution to cool and for crystals to form. Seeding the solution with a small crystal of pure product can induce crystallization.- Gently scratch the inside of the flask with a glass rod to create nucleation sites. |
Issue 2: Ineffective Separation during Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (streaking or overlapping bands). | - Optimize the eluent system. Use TLC to screen different solvent ratios (e.g., varying ratios of hexane (B92381) and ethyl acetate) to achieve a good separation with an Rf value for the product between 0.2 and 0.4.- Consider using a less polar solvent system for better separation of polar impurities or a more polar system for non-polar impurities. |
| Product is eluting too quickly or too slowly. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent.- If the product elutes too slowly (low Rf), increase the polarity of the eluent. |
| Column cracking or channeling. | - Ensure the silica (B1680970) gel is packed uniformly. A wet slurry packing method is generally preferred over dry packing.- Avoid letting the column run dry. |
Data Presentation
Table 1: Illustrative Data for Recrystallization of this compound
| Solvent System (v/v) | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Ethanol/Water (1:2) | 90 | >98 | 85 |
| Toluene | 90 | ~95 | 70 |
| Dichloromethane/Hexane (1:1) | 90 | ~96 | 75 |
Note: The data presented are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 2: Illustrative Data for Column Chromatography of this compound
| Stationary Phase | Eluent System (v/v) | Crude Sample Load (g) | Purity of Combined Fractions (%) | Recovery Yield (%) |
| Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate (B1210297) (gradient) | 1.0 | >99 | 90 |
| Alumina (neutral) | Dichloromethane/Methanol (gradient) | 1.0 | ~98 | 88 |
Note: The data presented are illustrative and may vary based on the specific impurity profile and chromatographic conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (e.g., ~3-5 mL per gram of crude material) in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal.
-
Crystallization: Add hot deionized water dropwise to the hot ethanol solution with swirling until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum, preferably in a desiccator protected from light.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Using TLC, determine a suitable eluent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluate in fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Synthesis of 2-Amino-5-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-fluorophenol.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction yield is consistently lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can arise from several factors throughout the synthetic process. A systematic approach to identifying the root cause is crucial.
-
Incomplete Reaction:
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of significant amounts of starting material (e.g., 5-fluoro-2-nitrophenol (B146956) or 2,4-difluoroaniline) indicates an incomplete reaction.
-
Solutions:
-
Extend Reaction Time: Continue the reaction for a longer duration, with periodic monitoring.
-
Increase Temperature: Gradually increase the reaction temperature, being mindful of potential side reactions.[1]
-
Reagent Purity and Stoichiometry: Ensure the purity of your reagents and that the molar ratios are correct.[1]
-
-
-
Side Reactions and Byproduct Formation:
-
Diagnosis: Analyze the crude product mixture using HPLC or GC-MS to identify major byproducts. Unexpected peaks suggest the occurrence of side reactions.[1]
-
Solutions:
-
Optimize Temperature: Both excessively high and low temperatures can favor byproduct formation. Experiment within a narrow temperature range to find the optimal conditions.[1]
-
Control Reagent Addition: Slow, dropwise addition of reactive agents can often minimize the formation of undesired products.[1]
-
Inert Atmosphere: For reactions involving aminophenols, which are sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
-
-
-
Product Loss During Work-up and Purification:
-
Diagnosis: Analyze aqueous and organic layers after extraction, as well as filtration residues, to check for the presence of the desired product.
-
Solutions:
-
Optimize Extraction: Adjust the pH of the aqueous layer to ensure the product is in its neutral form, which is more soluble in organic solvents.
-
Improve Crystallization: Use an appropriate solvent and temperature for crystallization. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.[2]
-
-
Issue 2: Product Discoloration
Question: My isolated this compound is discolored (e.g., brown or purple). What causes this and how can I prevent it?
Answer: Aminophenols are prone to oxidation, especially when exposed to air and light, leading to the formation of colored quinone-imine type structures.[2]
-
Prevention:
-
Perform the final purification and handling steps under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Store the purified product in a tightly sealed container in a cool, dark place.
-
Use degassed solvents for reactions and purification.
-
-
Removal of Colored Impurities:
-
Treating a solution of the crude product with a small amount of activated charcoal before the final crystallization can help remove colored impurities.[2]
-
Issue 3: Presence of Multiple Spots on TLC After Reaction Completion
Question: Even after the reaction appears complete, my TLC plate shows multiple spots. What are these impurities and how can I remove them?
Answer: The presence of multiple spots indicates a mixture of compounds. The most common culprits are regioisomers, unreacted starting materials or intermediates, and oxidation products.[2]
-
Regioisomeric Impurities: These isomers can have very similar polarities, making them difficult to separate.
-
Unreacted Intermediates: For instance, in the reduction of 5-fluoro-2-nitrophenol, incomplete reduction can leave the starting material in the final product.[2]
-
Oxidation Products: As mentioned, aminophenols are susceptible to oxidation.[2]
A thorough purification strategy combining crystallization and column chromatography is often necessary to remove these impurities.[2]
Frequently Asked Questions (FAQs)
1. What are the common impurities in this compound synthesis?
The impurity profile can vary depending on the synthetic route.
-
From Reduction of 5-Fluoro-2-nitrophenol:
-
Unreacted Starting Material: 5-Fluoro-2-nitrophenol.
-
Oxidation Products: Quinone-imine type structures.
-
-
From Hydrolysis of 2,4-Difluoroaniline (B146603):
-
Unreacted Starting Material: 2,4-Difluoroaniline.
-
Regioisomeric Impurity: 4-Amino-3-fluorophenol.
-
Over-hydroxylation Products: Dihydroxy-fluoroaniline species.
-
2. How can I effectively remove regioisomeric impurities?
The separation of regioisomers is often challenging due to their similar physical properties.
-
Fractional Crystallization: This technique can be used to enrich the desired isomer.[2]
-
Column Chromatography: This is often the most effective method for separating regioisomers. A silica (B1680970) gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate) can resolve the isomers.[2]
3. What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated).[3]
4. What analytical techniques are best for purity assessment?
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile organic impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.[4]
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Typical Origin | Analytical Detection |
| 5-Fluoro-2-nitrophenol | C₆H₄FNO₃ | Unreacted starting material | HPLC, GC-MS |
| 2,4-Difluoroaniline | C₆H₅F₂N | Unreacted starting material | HPLC, GC-MS |
| 4-Amino-3-fluorophenol | C₆H₆FNO | Regioisomer from 2,4-difluoroaniline hydrolysis | HPLC, GC-MS |
| Quinone-imine species | (Variable) | Oxidation of the final product | HPLC (often as colored bands) |
Table 2: Comparison of Purification Methods for Regioisomer Removal
| Purification Method | Principle | Advantages | Disadvantages |
| Fractional Crystallization | Differences in solubility | Scalable, cost-effective | May not achieve high purity in a single step |
| Column Chromatography | Differences in polarity | High resolution and purity | Can be time-consuming and require large solvent volumes |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 5-Fluoro-2-nitrophenol
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In a hydrogenation vessel, dissolve 5-fluoro-2-nitrophenol in a suitable solvent such as methanol (B129727) or ethanol.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Seal the vessel and purge with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the vessel, typically at a pressure of 1-3 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.[5]
Protocol 2: HPLC Method for Purity Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).[4]
-
0-10 min: 95% A, 5% B
-
10-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV at 280 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of the initial mobile phase composition.[4]
Protocol 3: Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture) to dissolve it completely.[2]
-
If colored impurities are present, add a small amount of activated charcoal and keep the solution hot for a few minutes.[2]
-
If charcoal was used, perform a hot filtration to remove it.[2]
-
Allow the filtrate to cool slowly to room temperature. The desired product should crystallize out.
-
The cooling can be further continued in an ice bath to maximize the yield.[2]
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[2]
-
Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Synthesis, purification, and analysis workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-5-fluorophenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection for reactions involving 2-Amino-5-fluorophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
I. Benzoxazole (B165842) Synthesis
The cyclization of this compound with various electrophiles is a common method for the synthesis of benzoxazole derivatives, which are important scaffolds in medicinal chemistry. Catalyst selection is crucial for achieving high yields and minimizing side products.
Frequently Asked Questions (FAQs) for Benzoxazole Synthesis
Q1: What are the most common catalysts for synthesizing benzoxazoles from this compound and aldehydes?
A1: Both Brønsted and Lewis acids are commonly used as catalysts for the condensation of 2-aminophenols with aldehydes.[1] Some modern approaches also utilize heterogeneous catalysts or ionic liquids for easier separation and potential reuse.[2][3]
Q2: My benzoxazole synthesis is giving a low yield. What are the likely causes?
A2: Low yields in benzoxazole synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials (this compound and the aldehyde), the activity of your catalyst, and the reaction conditions. Ensure your reagents are pure and that the reaction is conducted under an inert atmosphere if your substrates are sensitive to air.[1] Re-evaluating the solvent, temperature, and reaction time is also critical.[1]
Q3: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
A3: Byproduct formation can be minimized by optimizing the reaction conditions. This includes adjusting the temperature, as higher temperatures can sometimes lead to side reactions, and ensuring the correct stoichiometry of your reactants. The choice of catalyst can also significantly impact selectivity. Screening different acid catalysts or switching to a milder catalytic system might be beneficial.
Troubleshooting Guide for Benzoxazole Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive or inappropriate catalyst. | Use a fresh batch of a high-purity catalyst. Consider screening different Brønsted or Lewis acid catalysts.[1] |
| Low reaction temperature or insufficient reaction time. | Incrementally increase the reaction temperature and monitor the progress by TLC or GC-MS. Extend the reaction time. | |
| Poor quality of starting materials. | Purify this compound and the aldehyde before use. | |
| Inappropriate solvent. | Screen different solvents to improve the solubility of reactants and intermediates. | |
| Formation of Multiple Byproducts | Non-selective catalyst or harsh reaction conditions. | Switch to a milder and more selective catalyst. Optimize the reaction temperature to the lowest effective point. |
| Side reactions due to the presence of air. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Conversion | Insufficient catalyst loading. | Incrementally increase the catalyst loading. |
| Catalyst deactivation. | Add a fresh portion of the catalyst during the reaction. | |
| Reversible reaction. | Consider using a dehydrating agent or a Dean-Stark apparatus to remove water and drive the reaction to completion. |
Quantitative Data for Benzoxazole Synthesis Catalyst Performance
The following table summarizes the performance of various catalysts in the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol (B121084) and benzaldehyde, which can serve as a reference for reactions with this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazolium chloride | 50 | - | 140 | 10 | 86[4] |
| Brønsted acidic ionic liquid (BAIL) gel | 1 | Solvent-free | 130 | 5 | 98[3] |
| LAIL@MNP | 4 mg | Solvent-free (sonication) | 70 | 0.5 | 82[2] |
| Zn(OAc)₂·2H₂O | - | Solvent-free | - | - | Good[4] |
| TiO₂–ZrO₂ | - | Acetonitrile | 60 | 0.25-0.42 | 83-93[3] |
Experimental Protocol: General Procedure for Benzoxazole Synthesis
This protocol describes a general method for the synthesis of a 2-substituted benzoxazole from this compound and an aldehyde.
Materials:
-
This compound (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, the substituted aldehyde, and the catalyst.
-
Add toluene to the flask.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent.
-
If no precipitate forms, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Experimental Workflow for Benzoxazole Synthesis
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. For this compound, this reaction can be used to introduce aryl or vinyl substituents.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling with this compound is not working. What are some common reasons?
A1: The amino group in the ortho position to the halogen can chelate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos can help to mitigate this issue.[4] Additionally, ensure that all reagents are pure and the reaction is performed under strictly inert conditions to prevent catalyst oxidation.[4]
Q2: What is the best base to use for the Suzuki-Miyaura coupling of this compound?
A2: The choice of base is critical and often substrate-dependent. A variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[4] It is often necessary to screen a few different bases to find the optimal one for your specific substrates.
Q3: I am observing homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen. Thoroughly degassing your solvents and running the reaction under a strictly inert atmosphere (argon or nitrogen) can significantly reduce the extent of homocoupling.[5]
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Catalyst inactivity due to oxidation or poisoning. | Use fresh, high-quality palladium catalyst and phosphine ligands. Ensure a strictly inert atmosphere throughout the reaction.[5] |
| Chelation of the ortho-amino group to the palladium center. | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4] | |
| Ineffective base. | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can be critical and substrate-dependent.[4] | |
| Boronic acid decomposition. | Use fresh boronic acid or consider more stable derivatives like pinacol (B44631) esters or MIDA boronates.[5] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) during the reaction.[5] |
| Low Yield due to Product Precipitation | Poor solubility of the product in the reaction solvent. | Switch to a solvent system that better solubilizes both the starting materials and the product. Common solvents include dioxane, toluene, and DMF, often with water as a co-solvent.[4] |
Quantitative Data for Suzuki-Miyaura Coupling Catalyst Performance
This table provides a comparison of different palladium catalysts for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, offering a starting point for catalyst selection.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | - | - | WEB | Room Temp | -[6] |
| Pd/C | - | - | - | - | -[7] |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-110 | -[8] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | -[5] |
| PdCl₂(dppf) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | -[9] |
Note: WEB refers to a specific water-based solvent system.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid.
Materials:
-
Halogenated this compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio)
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water.
-
Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 85-110 °C and stir vigorously overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297) and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Troubleshooting Logic for Suzuki-Miyaura Coupling
III. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds, enabling the synthesis of N-aryl derivatives of this compound.
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is not proceeding. What are the most common issues?
A1: Low or no conversion in Buchwald-Hartwig aminations can be attributed to several factors. The most common are an inactive catalyst system (palladium precursor and ligand), an inappropriate choice of base for your substrate, solvent inhibition, or impurities in your starting materials.[10]
Q2: Which ligands are best suited for the Buchwald-Hartwig amination of this compound?
A2: Bulky, electron-rich biaryl phosphine ligands have shown exceptional reactivity in Buchwald-Hartwig aminations.[2] Ligands like Amphos, XPhos, and RuPhos are highly effective for a broad range of aryl halides, including challenging aryl chlorides.[2][11]
Q3: I am observing hydrodehalogenation of my aryl halide as a major side product. How can this be minimized?
A3: Hydrodehalogenation is a common side reaction, particularly when using primary amines.[12] This side reaction can often be suppressed by careful optimization of the ligand and reaction conditions. Screening different bulky phosphine ligands and adjusting the reaction temperature may help to favor the desired C-N bond formation.[12]
Troubleshooting Guide for Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low to No Conversion | Inactive catalyst system. | Use a fresh palladium precursor and ligand. Consider using a pre-catalyst for more reliable formation of the active species.[12] |
| Inappropriate base. | Screen different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄). Strong bases like NaOtBu may not be compatible with all functional groups.[12] | |
| Unsuitable solvent. | Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used. Avoid chlorinated solvents and acetonitrile.[10] | |
| Impurities in starting materials. | Ensure the purity of both the amine and the aryl halide.[10] | |
| Significant Hydrodehalogenation | Competitive side reaction. | Optimize the choice of ligand; bulky phosphine ligands can often suppress this pathway. Adjusting the reaction temperature may also be beneficial.[12] |
| Low Selectivity for Mono-arylation | Over-reaction of the primary amine. | Use a ligand system known to favor mono-arylation, such as certain JosiPhos ligands.[13] |
Quantitative Data for Buchwald-Hartwig Amination Catalyst Performance
The following data provides a general reference for catalyst systems used in Buchwald-Hartwig amination.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | Amphos | NaOtBu | Toluene | 80-100 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | - |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | - |
| G4 Precatalyst | DavePhos | NaOtBu | Toluene | 100 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the N-arylation of an amine with a halogenated this compound derivative.
Materials:
-
Halogenated this compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (1 mol%)
-
Amphos (1.2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate, Amphos, and sodium tert-butoxide.
-
Add the halogenated this compound and the amine to the Schlenk tube.
-
Add anhydrous toluene to the reaction mixture.
-
Seal the Schlenk tube and stir the mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Catalytic Cycle of Buchwald-Hartwig Amination
IV. N- and O-Alkylation
Direct N- and O-alkylation of this compound are important reactions for introducing alkyl groups to the amino and hydroxyl functionalities, respectively.
Frequently Asked Questions (FAQs) for N- and O-Alkylation
Q1: How can I selectively perform N-alkylation over O-alkylation on this compound?
A1: Selective N-alkylation can often be achieved through reductive amination. This involves the condensation of the amino group with an aldehyde or ketone to form an imine, which is then reduced in situ. This method is generally selective for the amino group. Another approach is to protect the hydroxyl group before performing N-alkylation.
Q2: What catalysts are suitable for the N-alkylation of aminophenols with alcohols?
A2: The N-alkylation of amines with alcohols can be catalyzed by various transition metal complexes, often based on ruthenium or iridium, through a "borrowing hydrogen" mechanism. Manganese pincer complexes have also been shown to be effective and offer a more sustainable alternative.
Q3: What are the common methods for O-alkylation of the phenolic hydroxyl group?
A3: The Williamson ether synthesis is a classic method for O-alkylation, involving the deprotonation of the phenol (B47542) with a base followed by reaction with an alkyl halide. Phase-transfer catalysts can be employed to facilitate this reaction. Alternatively, acid-catalyzed alkylation with alcohols can be used, although this may require harsher conditions.
Troubleshooting Guide for N- and O-Alkylation
| Issue | Potential Cause | Recommended Solution |
| Low Yield in N-Alkylation (Reductive Amination) | Incomplete imine formation. | Ensure appropriate pH for imine formation. Consider adding a dehydrating agent. |
| Non-selective reducing agent. | Choose a reducing agent that selectively reduces the imine in the presence of the starting carbonyl compound (e.g., sodium triacetoxyborohydride). | |
| Low Yield in O-Alkylation (Williamson Ether Synthesis) | Incomplete deprotonation of the phenol. | Use a sufficiently strong base to fully deprotonate the hydroxyl group. |
| Elimination side reaction with secondary or tertiary alkyl halides. | Use a primary alkyl halide if possible. Consider alternative O-alkylation methods for more hindered substrates. | |
| Lack of Selectivity between N- and O-Alkylation | Similar reactivity of the amino and hydroxyl groups. | Protect one of the functional groups before performing the alkylation on the other. For selective N-alkylation, consider reductive amination. For selective O-alkylation, protect the amino group (e.g., as an amide) before alkylation. |
Catalyst/Method Selection for N- and O-Alkylation
| Reaction | Method | Catalyst/Reagent | Key Considerations |
| N-Alkylation | Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Good selectivity for the amino group. |
| "Borrowing Hydrogen" | Ru or Mn complexes | Uses alcohols as alkylating agents; atom-economical. | |
| O-Alkylation | Williamson Ether Synthesis | Base + Alkyl Halide | A classic and widely used method. |
| Acid-Catalyzed Alkylation | Acid Catalyst + Alcohol | May require higher temperatures and can sometimes lead to side reactions. |
Logical Workflow for Selective Alkylation
References
- 1. researchgate.net [researchgate.net]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US2460793A - Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of 2-Amino-5-fluorophenol during workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Amino-5-fluorophenol during experimental workups.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound turning yellow, brown, or even black during workup?
A1: The discoloration of this compound solutions is a common issue primarily caused by oxidation.[1][2] Like other aminophenols, this compound is highly susceptible to oxidation when exposed to:
-
Atmospheric Oxygen: Air is the most common oxidant.[3]
-
Light: UV light can promote the formation of radical species that accelerate degradation.[3]
-
Heat: Elevated temperatures increase the rate of all chemical reactions, including oxidation.[4]
-
Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺), can act as catalysts, significantly speeding up the oxidation process.[4]
-
Basic pH: Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which is more susceptible to oxidation.[3]
The colored products are typically highly conjugated quinone-imines or polymeric species formed from the oxidation of the parent molecule.[1][3]
Q2: What is the general mechanism of aminophenol oxidation?
A2: The oxidation of aminophenols generally proceeds through a one-electron oxidation to form a free radical intermediate (aminophenoxy radical).[5] This radical can then undergo further reactions, including dimerization and polymerization, or be oxidized to a quinone-imine. These resulting compounds are highly colored and represent impurities in your product.
Caption: General oxidation pathway of this compound.
Q3: How can I store this compound to ensure its stability before use?
A3: To prolong the shelf life of solid this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[4][6] Using an amber, tightly sealed container is highly recommended to protect it from light and moisture.[2] For long-term storage, some aminophenols can be converted to their more stable hydrochloride salts.[2][4]
Troubleshooting Guide: Preventing Oxidation During Workup
This guide addresses specific issues that may arise during the workup procedure.
References
Technical Support Center: Solvent Selection for Enhanced Solubility and Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to solvent selection.
Troubleshooting Guides
Issue: Poor Solubility of a Reactant or Compound
Symptoms:
-
The reactant or compound does not fully dissolve in the chosen solvent, even with heating or stirring.
-
A suspension or heterogeneous mixture is observed.
-
The reaction fails to initiate or proceeds at a very slow rate.
Possible Causes and Solutions:
-
Mismatched Polarity: The fundamental principle of "like dissolves like" governs solubility.[1][2] Polar solutes dissolve best in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[1][3]
-
Solution: Assess the polarity of your solute. If it is polar (contains functional groups like -OH, -NH2, -COOH), select a polar solvent such as water, ethanol, or acetonitrile. For non-polar solutes (e.g., hydrocarbons), use non-polar solvents like hexane (B92381) or toluene.[4]
-
-
Insufficient Solvation: The solvent may not be effectively surrounding and stabilizing the solute molecules.
-
Temperature Effects: For most solid solutes, solubility increases with temperature.[1][6]
-
Crystal Lattice Energy: For crystalline solids, the energy required to break the crystal lattice may be too high for the chosen solvent to overcome.
Issue: Slow or Stalled Chemical Reaction
Symptoms:
-
The reaction proceeds much slower than expected or does not reach completion.
-
Low yield of the desired product.
-
Formation of side products.
Possible Causes and Solutions:
-
Inappropriate Solvent Polarity for the Transition State: The solvent's polarity can significantly impact the reaction rate by stabilizing or destabilizing the transition state.[5][10]
-
Solution:
-
For reactions where the transition state is more polar than the reactants (e.g., SN1 reactions), a polar solvent will stabilize the transition state and accelerate the reaction.[10][11] Polar protic solvents are particularly effective for SN1 reactions as they can stabilize the carbocation intermediate.[11][12]
-
For reactions where the reactants are more charged than the transition state, a less polar solvent may be preferable.[10]
-
SN2 reactions are often faster in polar aprotic solvents (e.g., DMSO, acetone) because they solvate the cation but leave the nucleophile "naked" and more reactive.[10][13]
-
-
-
Solvent Reactivity: The solvent may be participating in the reaction in an undesirable way.
-
Poor Reactant Solubility: If the reactants are not sufficiently dissolved, the reaction rate will be limited by the low concentration of molecules in the solution phase.[5]
-
Solution: Refer to the troubleshooting guide for "Poor Solubility" above. Ensure all reactants are in the same phase.
-
-
High Solvent Viscosity: A highly viscous solvent can impede the movement of reactant molecules, reducing the frequency of collisions and thus the reaction rate.[13][15]
-
Solution: If viscosity is a concern, consider a less viscous solvent with similar polarity.
-
Frequently Asked Questions (FAQs)
Q1: What is the first principle to consider when selecting a solvent for solubility?
The primary principle is "like dissolves like".[1][2] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[1][3] Understanding the polarity of your solute is the first step in choosing an appropriate solvent.
Q2: How does solvent polarity affect reaction rate?
-
If the transition state is more polar than the reactants, a polar solvent will stabilize it more, lowering the activation energy and increasing the reaction rate.[5]
-
Conversely, if the reactants are more polar than the transition state, a polar solvent will stabilize the reactants more, increasing the activation energy and slowing down the reaction.[10]
Q3: What is the difference between polar protic and polar aprotic solvents, and when should I use them?
-
Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[13] They are effective at solvating both cations and anions.[3] They are generally preferred for SN1 reactions because they stabilize the carbocation intermediate.[11][12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) have dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[13] They are poor at solvating anions, which makes the anions more nucleophilic.[13] Therefore, they are ideal for SN2 reactions.[10][12]
Q4: Can I use a mixture of solvents?
Yes, using a solvent mixture is a common strategy, particularly when a single solvent does not provide the desired solubility or reactivity.[8] For example, if a compound is poorly soluble in water but soluble in an organic solvent, a mixture can be optimized to dissolve the compound while maintaining the necessary conditions for the reaction.[17]
Q5: What factors other than solubility and reactivity should I consider when selecting a solvent?
Beyond chemical performance, several practical and safety factors are crucial:
-
Safety: Flammability, toxicity, and potential for peroxide formation.[18][19]
-
Environmental Impact: Biodegradability, ecotoxicity, and whether it is a volatile organic compound (VOC).[18][20]
-
Practicality: Boiling point (for ease of removal), freezing point, and cost.[19][21]
-
Regulatory Compliance: In drug development, adherence to guidelines from bodies like the ICH is mandatory.[22][23]
Q6: How can I quantitatively compare different solvents?
You can compare solvents based on several physical properties. The following table summarizes key parameters for some common laboratory solvents.
| Solvent | Dielectric Constant (ε) at 25°C[10] | Dipole Moment (D) | Boiling Point (°C) | Classification |
| Water | 78.5 | 1.85 | 100 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 47 | 3.96 | 189 | Polar Aprotic |
| Acetonitrile | 37 | 3.92 | 82 | Polar Aprotic |
| Methanol | 33 | 1.70 | 65 | Polar Protic |
| Ethanol | 24.3 | 1.69 | 78 | Polar Protic |
| Acetone | 20.7 | 2.88 | 56 | Polar Aprotic |
| Dichloromethane | 9.1 | 1.60 | 40 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.6 | 1.75 | 66 | Polar Aprotic |
| Ethyl Acetate | 6.0 | 1.78 | 77 | Polar Aprotic |
| Toluene | 2.4 | 0.36 | 111 | Non-Polar |
| Hexane | 1.9 | ~0 | 69 | Non-Polar |
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
This is a quick method to screen for potential solvents.
Methodology:
-
Place a small amount (e.g., 1-2 mg) of the solute into a small test tube or vial.
-
Add a small volume (e.g., 0.5 mL) of the test solvent.[8]
-
Agitate the mixture by vortexing or stirring at room temperature.[8]
-
Observe if the solute dissolves completely.
-
If the solute does not dissolve, gently heat the mixture in a water bath.[8]
-
If the solute dissolves upon heating, allow the solution to cool to room temperature and then place it in an ice-water bath to see if the compound crystallizes or precipitates.[8] An ideal solvent for recrystallization will dissolve the solute when hot but not at room temperature.[8]
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.[24][25]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.[24][26] The presence of undissolved solid is necessary to ensure saturation.[27]
-
Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[25][26]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid by centrifugation or filtration.[25][26]
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent if necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[24][26]
-
Calculation: Calculate the solubility from the measured concentration and any dilution factors. Express the result in units such as mg/mL or mol/L.[24]
Visualizations
Caption: A workflow for systematic solvent selection.
Caption: Troubleshooting guide for slow reaction rates.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solubility factors when choosing a solvent [labclinics.com]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. tutorchase.com [tutorchase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Selecting a Solvent [wiredchemist.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. How are solvents chosen in organic reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
- 16. AI-FutureSchool – Understanding Solvent Effects in Chemical Reactions [ai-futureschool.com]
- 17. quora.com [quora.com]
- 18. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 19. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 20. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 21. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 22. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 27. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Minimizing Byproduct Formation in Benzoxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during benzoxazole (B165842) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing benzoxazoles?
A1: The most prevalent methods for synthesizing 2-substituted benzoxazoles involve the condensation and cyclization of 2-aminophenols with various precursors.[1][2][3] Key approaches include reactions with:
-
Carboxylic acids or their derivatives (e.g., acyl chlorides)[1][4][5]
-
Orthoesters[9]
-
β-Diketones[10]
Metal-catalyzed cyclizations, such as those using copper or palladium, are also widely employed.[9][10]
Q2: I am observing significant side product formation. What are the likely byproducts?
A2: Byproduct formation is a common issue that can complicate purification and reduce the yield of the desired benzoxazole. The most frequently encountered byproducts include:
-
Schiff Base Intermediate: In reactions involving aldehydes, the initial Schiff base (imine) may not fully cyclize to the benzoxazole ring, remaining as a major impurity.[9]
-
N-Acyl Intermediate: When using carboxylic acids or acyl chlorides, the amine of the 2-aminophenol (B121084) can be acylated, but the subsequent intramolecular cyclization might fail to proceed to completion.[1]
-
Oxidation Products of 2-Aminophenol: The 2-aminophenol starting material is susceptible to air oxidation, which can lead to the formation of colored impurities and lower yields.[1]
-
Complex Mixtures: In some cases, particularly with certain reagents like silver nitrate, a complex mixture of uncharacterized byproducts can form.[11]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in benzoxazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction: The reaction may not have reached completion. Optimizing temperature, reaction time, and catalyst loading is crucial. Some solvent-free reactions require temperatures up to 130°C for several hours to achieve high yields.[9]
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the coupling partner can interfere with the reaction. Ensure the use of freshly purified starting materials.[12]
-
Catalyst Deactivation: The catalyst may be inactive or may have deactivated during the reaction. This is particularly relevant for recyclable catalysts.[12]
-
Atmosphere: Reactions involving oxidative cyclization can be sensitive to the atmosphere. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the oxidation of sensitive reagents like 2-aminophenol.[1][12]
-
High Temperatures: While heat is often required, excessively high temperatures can lead to the degradation of starting materials or the final product.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your benzoxazole synthesis experiments.
Problem 1: The major product is the Schiff base intermediate, not the benzoxazole.
-
Cause: Incomplete cyclization of the Schiff base. This can be due to insufficient heating, an inactive catalyst, or the need for an oxidant to facilitate the final aromatization step.
-
Solution:
Problem 2: The N-acylated product is isolated instead of the benzoxazole.
-
Cause: The intramolecular cyclization of the N-acyl intermediate is the rate-limiting step and is not proceeding efficiently. This is common when using carboxylic acids or acyl chlorides.
-
Solution:
Problem 3: The reaction mixture turns dark, and multiple colored impurities are observed.
-
Cause: This often indicates the oxidation of the 2-aminophenol starting material.[1]
-
Solution:
-
Perform the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.[1]
-
Use freshly purified 2-aminophenol.
-
Minimize the reaction time.
-
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ (5 mol%) | Toluene | 110 | 24 | 70 | [13] |
| CeCl₃ (15 mol%) | Toluene | 100 | 36 | 73 | [13] |
| Sm(OTf)₃ | Aqueous | Room Temp | - | - | [10] |
| LAIL@MNP | Solvent-free | 70 | 0.5 | up to 90 | [6][13] |
| BAIL gel | Solvent-free | 130 | 5 | - | [9][12] |
LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles. BAIL: Brønsted acidic ionic liquid.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzoxazoles using a Reusable Catalyst under Solvent-Free Conditions
This protocol is adapted from a method utilizing a Brønsted acidic ionic liquid (BAIL) gel catalyst.[12]
-
Materials:
-
2-aminophenol (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
BAIL gel catalyst (1.0 mol%)
-
-
Procedure:
-
Combine the 2-aminophenol, aromatic aldehyde, and BAIL gel catalyst in a 5 mL reaction vessel equipped with a magnetic stir bar.
-
Heat the reaction mixture to 130°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-6 hours).[1]
-
After completion, cool the mixture to room temperature and dissolve it in ethyl acetate (B1210297) (10 mL).
-
Separate the catalyst by filtration or centrifugation.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.[14][15]
-
Protocol 2: Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids
This protocol uses methanesulfonic acid as a catalyst for the one-pot synthesis from carboxylic acids.[4]
-
Materials:
-
Carboxylic acid (1.0 mmol)
-
Thionyl chloride (1.2 mmol)
-
2-aminophenol (1.0 mmol)
-
Methanesulfonic acid (catalytic amount)
-
Toluene (solvent)
-
-
Procedure:
-
To a solution of the carboxylic acid in toluene, add thionyl chloride and a catalytic amount of DMF.
-
Reflux the mixture for 1 hour to generate the acid chloride in situ.
-
Cool the reaction mixture and add 2-aminophenol and methanesulfonic acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, neutralize with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product as needed.
-
Visualizations
Caption: Common pathways in benzoxazole synthesis leading to the desired product and major byproducts.
Caption: A decision tree for troubleshooting low-yield reactions in benzoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Benzoxazole synthesis [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Incomplete Chemical Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving incomplete conversion of starting materials in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction has stopped before all the starting material is consumed. What are the common causes?
There are several potential reasons why a reaction may not go to completion:
-
Reaching Equilibrium: The reaction may have reached a state of chemical equilibrium where the rates of the forward and reverse reactions are equal. At this point, the concentrations of reactants and products remain constant.[1][2]
-
Insufficient Reagents: One of the reactants may be limiting and has been completely consumed, preventing further formation of the product. It's also possible that a reagent was not added in the correct stoichiometric amount.
-
Reaction Conditions: The temperature, pressure, or concentration of reactants may not be optimal for driving the reaction to completion.[3][4] For example, some reactions require a specific temperature to overcome the activation energy barrier effectively.[5]
-
Catalyst Deactivation: If you are using a catalyst, it may have lost its activity over time due to poisoning, degradation, or other factors.[6]
-
Poor Mixing/Agitation: In heterogeneous reactions, insufficient mixing can lead to poor contact between reactants, limiting the reaction rate.[7]
-
Side Reactions: The starting material or product might be participating in unintended side reactions, consuming the reactants or degrading the product.[8]
-
Impure Reagents or Solvents: Impurities in the starting materials or solvents can interfere with the reaction, sometimes acting as inhibitors.[6][8]
Q2: How can I determine if my reaction has stopped or is just proceeding very slowly?
Monitoring the reaction over time is crucial. You can take small aliquots (samples) from the reaction mixture at regular intervals and analyze them using techniques like:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of starting material and product.[9][10] You can compare the reaction mixture spot to spots of your pure starting material and, if available, your expected product. The disappearance of the starting material spot indicates the reaction is progressing.[11]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants and products over time.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of signals for the product.[13]
By plotting the concentration of your starting material over time, you can determine if the concentration is still decreasing (slow reaction) or has plateaued (reaction has stopped).
Q3: What steps can I take to drive a reaction to completion if it has reached equilibrium?
According to Le Chatelier's Principle, if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[1][14][15] You can apply this principle in several ways:
-
Increase Reactant Concentration: Adding more of one of the reactants can shift the equilibrium towards the product side.[1][2]
-
Remove a Product: If possible, removing one of the products as it is formed will drive the reaction forward to replenish the removed product.[2][16] This can be achieved through techniques like distillation if the product is volatile, or by using a scavenger.
-
Change the Temperature: For an endothermic reaction (absorbs heat), increasing the temperature will shift the equilibrium to the right. For an exothermic reaction (releases heat), decreasing the temperature will favor the products.[2][17]
-
Change the Pressure (for gaseous reactions): If the reaction involves gases, increasing the pressure will favor the side with fewer moles of gas.[1][2][15]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Incomplete Conversion
This guide provides a logical workflow for identifying the root cause of an incomplete reaction.
Caption: Troubleshooting workflow for incomplete conversion.
Data Presentation
Table 1: Effect of Temperature on Conversion Rate for an Endothermic Reaction
| Temperature (°C) | Reaction Time (h) | Conversion Rate (%) |
| 25 | 24 | 35 |
| 50 | 24 | 65 |
| 75 | 24 | 92 |
| 100 | 24 | 98 |
Note: Data is representative and will vary based on the specific reaction.
Table 2: Influence of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| 0.5 | 12 | 45 |
| 1.0 | 12 | 78 |
| 2.0 | 12 | 95 |
| 5.0 | 12 | 96 |
Note: Data is representative. Increasing catalyst loading beyond a certain point may not significantly improve yield and can increase cost.[18]
Experimental Protocols
Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)
This protocol describes a general procedure for monitoring the progress of a chemical reaction using TLC.[10]
Materials:
-
TLC plates (e.g., silica (B1680970) gel on aluminum backing)
-
Developing chamber with a lid
-
Eluent (solvent system)
-
Capillary spotters
-
UV lamp or staining solution (e.g., potassium permanganate)
-
Reaction mixture
-
Reference sample of starting material
Procedure:
-
Prepare the Developing Chamber: Pour a small amount of the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Sample Application:
-
Using a capillary spotter, take a small aliquot of the reaction mixture and make a small spot on the baseline.[10]
-
On the same baseline, at a different position, spot a dilute solution of your starting material.
-
It is also good practice to "co-spot" by applying the reaction mixture and the starting material on the same spot to see if they are the same compound.[10]
-
-
Develop the Plate: Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by dipping the plate into a staining solution and gently heating.
-
Analyze the Results: Compare the spot(s) from the reaction mixture lane to the starting material lane. As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, and a new spot for the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.[11]
Signaling Pathways and Logical Relationships
Factors Influencing Reaction Equilibrium
The following diagram illustrates how different factors can shift the equilibrium of a reversible reaction (A + B ⇌ C + D) according to Le Chatelier's Principle.
References
- 1. Chemical Equilibrium Explained - Resources | PASCO [pasco.com]
- 2. harshadbandre1999.medium.com [harshadbandre1999.medium.com]
- 3. fiveable.me [fiveable.me]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. inorganic chemistry - What can be done to increase the yield of a product in a chemical reaction that has reached equilibrium? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. Khan Academy [khanacademy.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Fluorinated Aminophenol-Derived Kinase Inhibitors: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of fluorinated aminophenol-derived kinase inhibitors, supported by experimental data. We delve into their performance against various kinase targets, explore the structure-activity relationships influenced by fluorination, and provide detailed experimental protocols for key assays.
The strategic incorporation of fluorine into small molecule inhibitors has become a cornerstone of modern medicinal chemistry. In the context of aminophenol-derived kinase inhibitors, fluorination has been shown to significantly enhance metabolic stability and binding affinity, leading to potent inhibition of key kinases in oncogenic signaling pathways.[1] This guide provides a comparative analysis of these compounds, offering insights into their therapeutic potential.
Performance Data: A Comparative Overview
The inhibitory activities of various fluorinated aminophenol-derived compounds have been evaluated against key kinase targets. The following tables summarize the in vitro biochemical and cellular potency of these inhibitors.
Table 1: In Vitro Biochemical and Cellular Potency of Fluorinated Benzimidazole (B57391) Reverse Amides
A series of benzimidazole reverse amides incorporating a fluorinated aminophenol-like moiety were assessed for their inhibitory activity against the BRAFV600E kinase and their ability to suppress the phosphorylation of ERK (p-ERK), a downstream effector in the RAF/MEK/ERK pathway.[1]
| Compound ID | R' Group | BRAFV600E IC50 (µM) | p-ERK EC50 (µM) |
| 2 | 3-t-Bu | 0.003 | 0.04 |
| 9 | 3-Et | <0.0004 | 0.1 |
| 10 | 3-iPr | <0.0004 | 0.05 |
| 11 | 3-OCHF3 | 0.0004 | 0.1 |
| 12 | 3-CF3 | 0.003 | 0.4 |
| 13 | 4-t-Bu | 0.009 | 0.05 |
| 14 | 4-Et | 0.001 | 0.08 |
| 15 | 4-iPr | 0.004 | 0.09 |
| 16 | 4-OCHF3 | 0.001 | 0.1 |
| 17 | 4-CF3 | 0.004 | 0.05 |
| 18 | 2-F, 5-CF3 | 0.001 | 0.09 |
Data sourced from a technical guide on fluorinated aminophenol derivatives.[1]
Table 2: Comparative Efficacy of Structurally Related Multi-Kinase Inhibitors
Regorafenib and Sorafenib, which feature a substituted aminophenol-like core structure, are oral multi-kinase inhibitors effective in various solid tumors.[2] Their primary mechanism involves the inhibition of several receptor tyrosine kinases (RTKs).[2]
| Compound | Key Kinase Targets | IC50 Values (nM) |
| Regorafenib | VEGFR1-3, TIE2, KIT, RET, RAF-1, BRAF | Specific IC50 values are not consistently reported in the provided search results. |
| Sorafenib | RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, KIT, FLT-3 | RAF-1: 6, B-RAF: 22, VEGFR-2: 90, VEGFR-3: 20, PDGFR-β: 57, KIT: 68, FLT-3: 58 |
Note: The IC50 values for Sorafenib are representative and may vary between different studies.[2]
Signaling Pathways and Experimental Workflows
The fluorinated aminophenol derivatives discussed in this guide primarily target kinases within crucial oncogenic signaling pathways. Understanding these pathways and the experimental workflows to assess inhibitor activity is paramount for drug development.
RAS/RAF/MEK/ERK signaling pathway with the point of inhibition.
References
A Comparative Guide to Analytical Methods for Impurity Profiling of 2-Amino-5-fluorophenol
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-Amino-5-fluorophenol is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of key analytical methodologies for the determination of impurities in this compound.
Disclaimer: Publicly available, detailed impurity profiling methods and experimental data specifically for this compound are limited. The following guide is constructed based on established analytical techniques for structurally analogous compounds, particularly 2-Amino-4-chloro-5-fluorophenol. These methodologies provide a robust starting point for the development and validation of analytical methods for this compound.
Understanding Potential Impurities
The impurity profile of this compound can include process-related impurities from its synthesis and degradation products formed during storage. Potential impurities could include starting materials, intermediates, by-products, and various degradation products arising from hydrolysis, oxidation, or photolysis. Forced degradation studies are crucial to identify potential degradation pathways and to develop stability-indicating analytical methods.[1][2]
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for impurity profiling of small organic molecules like this compound.[1]
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the anticipated performance of Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of potential impurities in this compound. The data is based on typical performance for the analogous compound, 2-Amino-4-chloro-5-fluorophenol.[1]
| Parameter | RP-HPLC-UV | GC-MS | Typical Acceptance Criteria (ICH) |
| Target Impurities | Non-volatile & semi-volatile organic impurities | Volatile & semi-volatile organic impurities | - |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | ng/mL range | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 80 - 120% (concentration dependent) |
| Precision (% RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 2% (Repeatability), ≤ 3% (Intermediate Precision) |
| Specificity | High (with method development) | Very High (mass analyzer) | Method must be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols, based on the analysis of 2-Amino-4-chloro-5-fluorophenol, serve as a strong foundation for method development for this compound.[1]
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of non-volatile organic impurities.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-10 min: 95% A, 5% B
-
10-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities. Derivatization may be necessary for polar analytes like this compound to improve volatility and peak shape.
-
Chromatographic System: A GC system coupled with a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation (with Derivatization):
-
Dissolve 5 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture to facilitate the reaction (e.g., 60-70°C for 30 minutes).
-
Cool to room temperature before injection.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for impurity profiling and a logical approach to selecting an appropriate analytical method.
Caption: General workflow for impurity profiling of a pharmaceutical intermediate.
Caption: Decision tree for selecting an analytical method for impurity profiling.
References
Efficacy of 2-Amino-5-fluorophenol in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 2-Amino-5-fluorophenol in various solvent systems, benchmarked against its non-fluorinated analog, 2-aminophenol (B121084). Due to the limited availability of direct experimental data for this compound, this comparison leverages data from structurally similar compounds and established chemical principles to provide a predictive overview of its performance. The primary application focus for this comparison is the synthesis of benzoxazoles, a common reaction for aminophenols in medicinal chemistry.
Executive Summary
This compound is a valuable intermediate in organic synthesis, particularly for the preparation of fluorinated heterocyclic compounds. The fluorine substituent is expected to influence its solubility, stability, and reactivity compared to the parent compound, 2-aminophenol. The choice of solvent is critical in modulating these properties to optimize reaction outcomes. This guide presents a qualitative and predictive comparison of these two compounds in various solvent systems, supported by experimental protocols for solubility and stability determination.
Data Presentation: Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound and 2-aminophenol is presented below.
| Property | This compound | 2-Aminophenol |
| Molecular Formula | C₆H₆FNO | C₆H₇NO |
| Molecular Weight | 127.12 g/mol | 109.13 g/mol |
| Melting Point | 38 °C | 174 °C |
| Appearance | Dark Beige Solid | White to Light Brown Crystalline Solid |
| pKa (predicted) | 8.76 ± 0.10 | 4.78 (amino), 9.97 (hydroxyl)[1] |
| Water Solubility | Slightly soluble[2] | Slightly soluble in cold water, soluble in hot water[1] |
The following table provides a qualitative and predicted solubility profile of this compound in common organic solvents, based on data from its structural analog, 2-Amino-4-chloro-5-fluorophenol. This is compared with the known solubility of 2-aminophenol.
| Solvent System | Solvent Type | Predicted Solubility of this compound | Known Solubility of 2-Aminophenol | Rationale & Key Considerations |
| Water | Polar Protic | Low to Moderate | Slightly soluble in cold, soluble in hot | Hydrogen bonding with amino and hydroxyl groups facilitates solubility. The hydrophobic nature of the aromatic ring and the fluorine atom in this compound may limit aqueous solubility compared to 2-aminophenol. Solubility is expected to be pH-dependent for both compounds. |
| Methanol (B129727) | Polar Protic | High | Soluble | The polar protic nature of methanol allows for strong hydrogen bonding with the solute. |
| Ethanol (B145695) | Polar Protic | High | Soluble | Similar to methanol, ethanol is a good solvent for polar compounds capable of hydrogen bonding. |
| Acetone | Polar Aprotic | High | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the aminophenol structure. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble | DMSO is a strong polar aprotic solvent, capable of dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Nonpolar | Low to Moderate | Slightly Soluble | The nonpolar nature of DCM results in poorer solvation of polar aminophenols. |
| Toluene | Nonpolar | Low | Sparingly Soluble | Toluene is a nonpolar solvent and is not expected to be a good solvent for these polar compounds. |
Comparative Efficacy in Benzoxazole (B165842) Synthesis
The synthesis of benzoxazoles via the condensation of 2-aminophenols with aldehydes or carboxylic acids is a widely used reaction in medicinal chemistry. The choice of solvent can significantly impact the reaction rate and yield. While specific comparative data for this compound is limited, the following table summarizes common solvent systems used for the synthesis of benzoxazoles from 2-aminophenol, which can serve as a guide for optimizing reactions with its fluorinated analog.
| Solvent System | Catalyst/Reagent | Temperature | Reaction Time | Yield (%) | Reference |
| Toluene | CeCl₃/NaI, O₂ | 100 °C | 36 h | 73 | [3] |
| Ethanol-Water (4:2) | Sm(OTf)₃ | 50-60 °C | 2 h | 92 | [3] |
| 1,4-Dioxane | [BMIm]₂[WO₄], Air | 100 °C | 5 h | 82 | [3] |
| Xylene | MIL-101(Cr) | 120 °C | 9 h | 87 | [3] |
| Solvent-free | LAIL@MNP, Sonication | 70 °C | 0.5 h | 82 | [3] |
The electron-withdrawing nature of the fluorine atom in this compound may affect the nucleophilicity of the amino and hydroxyl groups, potentially influencing reaction rates and optimal conditions. Experimental validation is necessary to determine the ideal solvent system for this substrate.
Stability in Different Solvent Systems
Aminophenols are susceptible to oxidation, which can be influenced by the solvent. The following table provides a qualitative assessment of the stability of this compound in different solvent types, based on general principles for aminophenols.
| Solvent Type | Predicted Stability of this compound | Mitigation Strategies |
| Polar Protic (e.g., Water, Alcohols) | Moderate | Use of deoxygenated solvents, inert atmosphere (e.g., nitrogen or argon), and protection from light. Addition of antioxidants. |
| Polar Aprotic (e.g., DMSO, Acetone) | Moderate to High | Less prone to solvent-mediated oxidation compared to protic solvents. Store solutions in a cool, dark place under an inert atmosphere. |
| Nonpolar (e.g., Toluene, DCM) | High | The compound is less likely to undergo solvent-mediated degradation. Ensure the absence of reactive impurities in the solvent. |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This protocol is a widely accepted method for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of the aminophenol to a series of vials, each containing a different solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed until the excess solid has settled. Centrifugation can be used to facilitate separation.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved aminophenol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Assessment in Solution
This protocol allows for the quantitative assessment of the stability of an aminophenol in a given solvent over time.
-
Solution Preparation: Prepare a stock solution of the aminophenol in the solvent of interest at a known concentration.
-
Incubation: Aliquot the solution into several vials and store them under specific conditions (e.g., room temperature, elevated temperature, protected from light, exposed to light).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from one of the vials.
-
HPLC Analysis: Analyze the sample by HPLC to determine the concentration of the parent compound. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Plot the concentration of the aminophenol as a function of time. A decrease in concentration indicates instability.
Mandatory Visualization
Caption: Workflow for solubility determination using the shake-flask method.
Caption: Workflow for assessing the stability of aminophenols in solution.
Conclusion
The efficacy of this compound in a given solvent system is a critical consideration for its application in organic synthesis. While direct comparative data is limited, by analogy to similar compounds, it is predicted to have good solubility in polar aprotic and polar protic solvents. Its stability is expected to be highest in nonpolar solvents and when protected from light and oxygen. For synthetic applications such as benzoxazole formation, the choice of solvent will be a key parameter to optimize, with polar aprotic or high-boiling point nonpolar solvents being promising candidates. The provided experimental protocols offer a framework for systematically evaluating the performance of this compound in various solvent systems to determine the optimal conditions for a specific chemical transformation.
References
A Comparative Guide to the Structural Analysis of 2-Aminophenol Derivatives using NMR and FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic data for a series of 2-aminophenol (B121084) derivatives, supported by experimental data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed methodologies for these key analytical techniques are also presented to aid in the structural elucidation of these important chemical entities.
Introduction
2-Aminophenol and its derivatives are significant structural motifs in medicinal chemistry and materials science. A thorough understanding of their molecular architecture is crucial for predicting their chemical reactivity, biological activity, and physical properties. NMR and FT-IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical environment of atoms and the functional groups present within a molecule. This guide will demonstrate the application of these techniques in the structural analysis of 2-aminophenol and several of its substituted analogues.
Comparison of Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for 2-aminophenol and a selection of its derivatives. These tables allow for a direct comparison of the effects of different substituents on the spectral properties of the parent molecule.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm for 2-Aminophenol and its Derivatives.
| Compound | H-3 | H-4 | H-5 | H-6 | -OH | -NH₂ | Other Protons | Solvent |
| 2-Aminophenol | 6.57 (m) | 6.61 (m) | 6.68 (m) | 6.43 (m) | 8.98 (s) | 4.48 (s) | - | DMSO-d₆ |
| 2-Amino-4-chlorophenol | 6.61 (m) | - | 6.61 (m) | 6.38 (m) | 9.25 (s) | 4.80 (s) | - | DMSO-d₆ |
| 2-Amino-4-nitrophenol | 7.52 (d) | - | 7.15 (dd) | 6.85 (d) | 10.5 (br s) | 5.5 (br s) | - | DMSO-d₆ |
| 2-Amino-5-methylphenol | 6.5 (d) | 6.7 (d) | - | 6.6 (s) | 8.8 (br s) | 4.3 (br s) | 2.1 (s, -CH₃) | DMSO-d₆ |
| 2-Amino-4-methoxyphenol (Predicted) | ~6.2-6.3 (d) | - | ~6.3-6.5 (dd) | ~7.0-7.2 (d) | ~2.0-3.0 (br s) | ~3.5-4.5 (br s) | ~3.7 (s, -OCH₃) | CDCl₃ |
Note: Chemical shifts and multiplicities can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm for 2-Aminophenol and its Derivatives.
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons | Solvent |
| 2-Aminophenol | 144.51 | 137.07 | 115.05 | 120.16 | 117.16 | 115.13 | - | DMSO-d₆ |
| 2-Amino-4-chlorophenol | 143.42 | 139.00 | 113.86 | 123.50 | 115.66 | 115.75 | - | DMSO-d₆ |
| 2-Amino-4-nitrophenol | 154.1 | 135.2 | 115.8 | 140.1 | 117.2 | 115.2 | - | DMSO-d₆ |
| 2-Amino-5-methylphenol | 144.2 | 137.2 | 115.8 | 121.2 | 127.9 | 115.1 | 20.5 (-CH₃) | DMSO-d₆ |
| 2-Amino-4-methoxyphenol (Predicted) | ~130-132 | ~148-150 | ~100-102 | ~158-160 | ~105-107 | ~116-118 | ~55.5 (-OCH₃) | CDCl₃ |
Note: The assignments for some carbons may be interchangeable without further 2D NMR experiments.
FT-IR Spectral Data
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) for 2-Aminophenol and its Derivatives.
| Compound | O-H Stretch | N-H Stretch | C-H (Aromatic) Stretch | C=C (Aromatic) Stretch | C-N Stretch | C-O Stretch | Other Key Bands |
| 2-Aminophenol | ~3370 (br) | ~3300, ~3200 | ~3050 | ~1600, ~1500 | ~1250 | ~1170 | - |
| 2-Amino-4-chlorophenol | ~3400 (br) | ~3300, ~3200 | ~3060 | ~1610, ~1500 | ~1260 | ~1180 | ~810 (C-Cl) |
| 2-Amino-4-nitrophenol | ~3450 (br) | ~3350, ~3250 | ~3100 | ~1620, ~1580 | ~1270 | ~1190 | ~1520, ~1340 (NO₂) |
| 2-Amino-5-methylphenol | ~3380 (br) | ~3300, ~3200 | ~3040 | ~1600, ~1510 | ~1250 | ~1170 | ~2920 (C-H, CH₃) |
| 2-Amino-4-methoxyphenol | ~3400 (br) | ~3300, ~3200 | ~3050 | ~1610, ~1510 | ~1240 | ~1170, ~1030 | ~2950, ~2840 (C-H, OCH₃) |
Note: 'br' denotes a broad peak.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 2-aminophenol derivatives.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the 2-aminophenol derivative is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment is performed.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 16-64) are acquired to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2-aminophenol derivatives.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Approximately 1-2 mg of the solid 2-aminophenol derivative is placed in a clean agate mortar.
-
About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.
-
The mixture is thoroughly ground with a pestle for several minutes to ensure a fine, homogeneous powder. This minimizes light scattering.
-
-
Pellet Formation:
-
A portion of the ground mixture is transferred to a pellet press die.
-
The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent or translucent pellet.
-
-
Spectral Acquisition:
-
A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric water and carbon dioxide.
-
The KBr pellet is placed in a sample holder in the FT-IR spectrometer.
-
The sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.
Visualizations
Caption: Workflow for the structural analysis of 2-aminophenol derivatives.
Caption: Key functional groups and their typical spectroscopic regions.
A Comparative Guide to the Quantification of 2-amino-5-nitrophenol: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2-amino-5-nitrophenol (B90527) (2A5NP), a compound relevant in cosmetics and as a potential metabolite, is critical for quality control, safety assessment, and research applications. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides an objective comparison of a validated HPLC method for 2A5NP with an HPLC method for a structural isomer and other analytical alternatives, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the separation and quantification of non-volatile and thermally labile compounds like 2-amino-5-nitrophenol. Its high resolution, sensitivity, and reproducibility make it a preferred method in pharmaceutical and industrial settings.
Performance Comparison of HPLC Methods
The following table summarizes the performance characteristics of a validated HPLC method for 2-amino-5-nitrophenol and a validated method for its structural isomer, 4-amino-3-nitrophenol. This comparison offers insights into the expected performance of HPLC for aminonitrophenol compounds.
| Parameter | Method 1: 2-amino-5-nitrophenol (2A5NP)[1][2] | Method 2: 4-amino-3-nitrophenol[3] |
| Instrumentation | HPLC with UV-Vis Detector | HPLC with Photo Diode Array Detector |
| Column | Luna C18 (150 x 3.00 mm, 3 µm) | Octadecylsilane (C18) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 65:35 (v/v) Water (0.1% TFA) : Acetonitrile (B52724) (0.1% TFA) | Isocratic: 80:20 (v/v) 0.05 M Acetic Buffer (pH 5.9) : Acetonitrile |
| Flow Rate | 0.35 mL/min | 1.0 mL/min |
| Detection Wavelength | 200 nm | Not specified |
| Linearity (r²) | 0.9992–0.9999 | 1.0 |
| Accuracy (% Recovery) | 93.1–110.2% | 99.06–101.05% |
| Precision (%RSD) | 1.1–8.1% | 0.59–1.92% |
| Limit of Quantitation (LOQ) | 0.5 µg/mL (as LLOQ) | 0.07% |
Experimental Protocol: HPLC Method for 2-amino-5-nitrophenol
This protocol is based on the validated method described by Jeong et al. (2022).[1]
1. Instrumentation:
-
Agilent 1290 Infinity LC system or equivalent, equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Luna C18(2) (150 x 3.00 mm, 3 µm particle size).
-
Mobile Phase: An isocratic mixture of water with 0.1% (v/v) trifluoroacetic acid (TFA) and acetonitrile with 0.1% (v/v) TFA in a 65:35 ratio.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 200 nm.
-
Run Time: 6.5 minutes.
3. Standard and Sample Preparation:
-
Standard Stock Solution (10 mg/mL): Prepare by dissolving 2A5NP in 70% ethanol (B145695) due to its poor water solubility.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.5, 1, 2, 5, 10, 20, and 50 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range. For complex matrices, a sample clean-up step such as solid-phase extraction may be necessary. Filter all solutions through a 0.2 µm filter before injection.
4. Data Analysis:
-
Integrate the peak area of 2A5NP.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 2A5NP in the samples from the calibration curve.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can be employed for the quantification of 2-amino-5-nitrophenol, each with its own advantages and limitations.
Comparison of Alternative Methods
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | High sensitivity and specificity; provides structural information. | May require derivatization for non-volatile compounds like 2A5NP; underivatized nitrophenols can show poor chromatographic behavior.[4] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Lacks specificity in complex mixtures; may not be able to distinguish between isomers or structurally similar compounds. |
Experimental Protocols for Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol for Nitrophenols
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Samples are dissolved in a volatile solvent. Derivatization (e.g., silylation) may be necessary to increase the volatility and thermal stability of 2A5NP.
-
GC Conditions: A temperature gradient is typically used to separate the analyte from other components.
-
MS Conditions: Electron ionization (EI) mode is commonly used to generate a characteristic fragmentation pattern for identification and quantification.
UV-Vis Spectrophotometry - General Protocol
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution) to a concentration that gives an absorbance reading within the linear range of the instrument.
-
Analysis:
-
Scan the UV-Vis spectrum of a standard solution of 2A5NP to determine the wavelength of maximum absorbance (λmax).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax to construct a calibration curve.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
Workflow and Process Visualization
To ensure the reliability and accuracy of an HPLC method, a thorough validation process is essential. The following diagram illustrates the typical workflow for HPLC method validation according to regulatory guidelines.
Caption: Workflow for HPLC Method Validation.
References
- 1. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Aminophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Aminophenols, organic compounds featuring both an amino and a hydroxyl group attached to a benzene (B151609) ring, exist as three structural isomers: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). The spatial arrangement of these functional groups profoundly influences their chemical properties and, consequently, their biological activities. This guide provides an objective comparison of the biological activities of these isomers, supported by experimental data, to inform research and development in toxicology and pharmacology.
Comparative Biological Activity Data
The biological effects of aminophenol isomers vary significantly, with the para-isomer generally exhibiting the most pronounced toxicity. The following tables summarize key quantitative data from comparative studies.
| Parameter | o-Aminophenol (o-AP) | m-Aminophenol (m-AP) | p-Aminophenol (p-AP) | Reference(s) |
| Acute Toxicity | ||||
| NOAEL (Oral, Rat) | Not Identified | 80 mg/kg-day | 20 mg/kg-day | [1] |
| Critical Effect | Increased liver weight | Reduced body weight, tremors, increased serum bilirubin | Nephrotoxicity (brown urine, increased epithelial cells in urine) | [1] |
| Antioxidant Activity | ||||
| DPPH Radical Scavenging | Potent | Little reactivity | Potent | [2] |
| EC50 (DPPH Assay) | Not specified | Not specified | 24.1 µM | [3] |
| Pro-oxidant Activity | ||||
| ROS Production (in presence of Cu2+) | Yes | No | Yes | [2] |
NOAEL: No-Observed-Adverse-Effect Level DPPH: 2,2-diphenyl-1-picrylhydrazyl ROS: Reactive Oxygen Species EC50: Half-maximal effective concentration
Key Biological Activities: A Comparative Overview
Toxicity
The toxicity of aminophenol isomers is perhaps their most studied and divergent biological activity.
-
p-Aminophenol (p-AP): This isomer is a well-established nephrotoxin and hepatotoxin.[4][5] Its toxicity is primarily attributed to its metabolic activation by cytochrome P450 enzymes to a highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[6][7] This electrophilic species can deplete cellular glutathione (B108866) (GSH) stores and covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death.[4][8] The activation of stress-activated protein kinases, such as c-Jun N-terminal kinase (JNK), is also implicated in p-AP-induced cellular injury.[9]
-
o-Aminophenol (o-AP): While generally less toxic than its para-isomer, o-AP also exhibits toxicity. Studies have shown it can cause developmental toxicity.[1] Its metabolism involves conversion to 2-aminophenoxazine-3-one.[1] Unlike p-AP, the transient o-quinoneimines formed from o-AP can undergo a condensation reaction, which may prevent the formation of thioether conjugates with proteins and glutathione, potentially explaining its lower nephrotoxicity compared to p-AP.[10]
-
m-Aminophenol (m-AP): This isomer is considered the least toxic of the three.[2] Its metabolism primarily involves glucuronidation and sulfation, which are detoxification pathways.[1] N-acetyl-m-aminophenol (AMAP), a derivative of m-AP, has been shown to be significantly less hepatotoxic than acetaminophen (B1664979) (N-acetyl-p-aminophenol).[9]
Antioxidant and Pro-oxidant Activity
The phenolic hydroxyl group in aminophenols confers antioxidant properties, but they can also act as pro-oxidants, particularly in the presence of transition metal ions.
-
o-AP and p-AP: Both isomers exhibit potent radical scavenging activity in assays such as the DPPH assay.[2] However, in the presence of metal ions like copper, they can generate reactive oxygen species (ROS), indicating a pro-oxidant potential.[2] This dual activity is crucial in understanding their biological effects, as ROS generation can contribute to their toxicity.
-
m-AP: In contrast, m-AP shows little to no reactivity in DPPH assays and does not appear to produce ROS in the presence of copper ions, suggesting it is a much weaker antioxidant and pro-oxidant compared to its isomers.[2]
Pharmacological Relevance
The biological activities of aminophenol isomers are of significant interest in drug development.
-
p-Aminophenol: It is a key precursor in the synthesis of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[6] However, the toxicity of p-AP itself underscores the importance of understanding the metabolic pathways of such drugs.
-
o-Aminophenol and m-Aminophenol: Derivatives of these isomers are being explored for various therapeutic applications, including as potential anticancer and antimicrobial agents.
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay is a common method to assess cell membrane integrity and cytotoxicity.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan (B1609692) product. The amount of color formed is proportional to the number of lysed cells.[11][12][13]
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the aminophenol isomers (o-AP, m-AP, and p-AP) and appropriate controls (vehicle control, positive control for maximum LDH release).
-
Incubate the plate for a predetermined time (e.g., 24 or 48 hours).
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture, which contains lactate, NAD+, diaphorase, and the tetrazolium salt INT, to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells.
High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis
HPLC is a powerful technique used to separate, identify, and quantify the metabolites of aminophenol isomers.
Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow out of the column. A detector then measures the amount of each component.[14][15][16]
Procedure:
-
Sample Preparation: Following incubation of cells or administration to an animal model with an aminophenol isomer, collect the relevant biological samples (e.g., cell culture medium, plasma, bile, or urine). Deproteinate the samples, for example, by adding acetonitrile (B52724) or methanol, followed by centrifugation.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the parent compound and its various metabolites (e.g., glucuronide, sulfate, and glutathione conjugates).
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
-
Detection:
-
UV Detection: The eluting compounds can be detected by their absorbance of ultraviolet light at a specific wavelength (e.g., 275 nm for 4-aminophenol).[14]
-
Mass Spectrometry (MS) Detection: For more sensitive and specific detection and identification of metabolites, the HPLC system can be coupled to a mass spectrometer (LC-MS).
-
-
Quantification: The concentration of each compound is determined by comparing its peak area to that of a known standard.
Signaling Pathways and Mechanisms of Action
The differential biological activities of aminophenol isomers are rooted in their distinct metabolic fates and their subsequent interactions with cellular signaling pathways.
Metabolism of Aminophenol Isomers
The position of the amino and hydroxyl groups dictates the metabolic pathways of the isomers.
Caption: Metabolic pathways of aminophenol isomers.
Toxicity Pathway of p-Aminophenol
The toxicity of p-aminophenol is a multi-step process involving metabolic activation, depletion of cellular defenses, and induction of cellular stress pathways.
Caption: Simplified toxicity pathway of p-aminophenol.
Conclusion
The biological activity of aminophenol isomers is highly dependent on the position of the amino and hydroxyl groups on the benzene ring. p-Aminophenol is the most toxic isomer due to its metabolic activation to a reactive quinoneimine species, leading to cellular damage. o-Aminophenol exhibits intermediate toxicity, while m-aminophenol is the least toxic, being primarily metabolized through detoxification pathways. The differential pro-oxidant and antioxidant activities of the isomers also contribute to their distinct biological profiles. A thorough understanding of these isomer-specific activities is crucial for professionals in toxicology, pharmacology, and drug development to predict and mitigate potential toxicities and to harness their therapeutic potential.
References
- 1. Isomer-specific toxicity profiles of aminophenols [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nephrotoxicity of 4-aminophenol glutathione conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paracetamol - Wikipedia [en.wikipedia.org]
- 7. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoxygenase-mediated biotransformation of p-aminophenol in the presence of glutathione: possible conjugate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial protein adducts formation and mitochondrial dysfunction during N-acetyl-m-aminophenol (AMAP)-induced hepatotoxicity in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. benchchem.com [benchchem.com]
Structure-Activity Relationship of Fluorinated Benzoxazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into the benzoxazole (B165842) scaffold has emerged as a pivotal strategy in medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic structure. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various fluorinated benzoxazoles, with a focus on their anticancer and antimicrobial activities. The information is supported by experimental data and detailed methodologies for key assays.
Anticancer Activity of Fluorinated Benzoxazoles
Fluorinated benzoxazoles have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of crucial cellular processes such as tubulin polymerization and receptor tyrosine kinase signaling. The position and number of fluorine substituents on the benzoxazole core and its appended phenyl rings play a critical role in determining their cytotoxic potency.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative fluorinated benzoxazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented to facilitate a direct comparison of their potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| FBX-1 | 6-Fluoro, 2-(3,4-dimethoxyphenyl) | MDA-MB-468 (Breast) | 0.017 | [1] |
| FBX-2 | 6-Fluoro, 2-(3,4,5-trimethoxyphenyl) | MDA-MB-468 (Breast) | 0.037 | [1] |
| FBX-3 | 5-Fluoro, 2-aryl | HCT-116 (Colon) | 0.08 | [2] |
| FBX-4 | 5-Fluoro, 2-aryl | MCF-7 (Breast) | 0.37 | [2] |
| FBX-5 | 5-Fluoro, 2-aryl | MDA-MB-468 (Breast) | 0.41 | [2] |
| FBX-6 | 2-(4-Fluorophenyl) | MCF-7 (Breast) | 12.57 (µg/mL) | [3] |
| FBX-7 | 2-(4-Fluorophenyl) | KYSE-30 (Esophageal) | 34.99 (µg/mL) | [3] |
| FBX-8 | 5-Methyl, 2-(substituted)-N-(3-chlorophenyl) | HepG2 (Liver) | 10.50 | [4] |
| FBX-9 | 5-Methyl, 2-(substituted)-N-(3-chlorophenyl) | MCF-7 (Breast) | 15.21 | [4] |
| FBX-10 | 5-Chloro, 2-(substituted)-N-(2-methoxyphenyl) | HepG2 (Liver) | 4.61 | [5] |
| FBX-11 | 5-Chloro, 2-(substituted)-N-(2-methoxyphenyl) | MCF-7 (Breast) | 4.75 | [5] |
Key SAR Observations for Anticancer Activity:
-
Position of Fluorine: The placement of the fluorine atom on the benzoxazole ring system significantly impacts activity. For instance, 5-fluoro and 6-fluoro derivatives have shown potent cytotoxicity.[1][2]
-
Substitution on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are crucial. Electron-donating groups, such as methoxy (B1213986) groups, often enhance anticancer activity, particularly when combined with a fluorine atom on the benzoxazole core.[1]
-
Hybrid Molecules: Hybrid molecules incorporating fluorinated benzoxazoles with other pharmacophores have demonstrated promising results, suggesting a strategy for developing multi-targeted agents.[4][5]
Antimicrobial Activity of Fluorinated Benzoxazoles
Fluorinated benzoxazoles also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The introduction of fluorine can enhance the lipophilicity and membrane permeability of the compounds, contributing to their improved efficacy.
Comparative Antimicrobial Potency
The following table presents the minimum inhibitory concentration (MIC) values of selected fluorinated benzoxazole derivatives against pathogenic microorganisms.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| ABX-1 | Fluorinated coumarin (B35378) conjugate | Pseudomonas aeruginosa | 1.23 | [3] |
| ABX-2 | Fluorinated coumarin conjugate | Shigella dysenteriae | 2.60 | [3] |
| ABX-3 | Fluorinated coumarin conjugate | Candida albicans | 0.95 (MFC) | [3] |
| ABX-4 | 2-(m-Fluorophenyl) | Bacillus subtilis | 7.81 | [6] |
| ABX-5 | 5-Methyl, 2-(m-fluorophenyl) | Gram-negative bacteria | 31.25 | [6] |
Key SAR Observations for Antimicrobial Activity:
-
Fluorine on Phenyl Ring: The presence of a fluorine atom on the 2-phenyl ring, particularly at the meta-position, has been shown to be beneficial for antibacterial activity.[6]
-
Substitution on Benzoxazole Core: Methyl substitution at the 5-position of the benzoxazole ring can enhance antifungal activity against certain strains.[6]
-
Conjugation with Other Heterocycles: Conjugating fluorinated benzoxazoles with other heterocyclic moieties, such as coumarins, can lead to potent and broad-spectrum antimicrobial agents.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Method for Antimicrobial Susceptibility
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.[11]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[11][13]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[11] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]
-
Inoculation: Inoculate each well with the standardized microorganism suspension.[11]
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[11]
Tubulin Polymerization Assay
This assay is used to identify and characterize compounds that modulate the dynamics of microtubule formation.[1][16][17][18][19]
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) or by using a fluorescent reporter.[16][17]
Procedure (Turbidity-based):
-
Reagent Preparation: Prepare a tubulin polymerization mix on ice containing purified tubulin (e.g., 3 mg/mL), a general tubulin buffer, 1 mM GTP, and 10% glycerol.[16]
-
Assay Setup: Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[16][18]
-
Data Analysis: Plot the change in absorbance over time to determine the rate and extent of tubulin polymerization. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.[16]
Signaling Pathways and Mechanisms of Action
Fluorinated benzoxazoles exert their anticancer effects through various mechanisms, including the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis, and the inhibition of key signaling pathways involved in tumor growth and angiogenesis.
Caption: Experimental workflow for the evaluation of fluorinated benzoxazoles.
Caption: Proposed mechanism of anticancer action for fluorinated benzoxazoles.
The diagrams above illustrate a general experimental workflow for assessing the biological activity of these compounds and a simplified signaling pathway highlighting their potential mechanisms of action. Some fluorinated benzoxazoles have been shown to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[4][20] Other derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, thereby suppressing tumor growth.[4][5] The apoptotic cascade is often initiated through the activation of caspases, such as caspase-3 and caspase-9.[4][20]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Tubulin Polymerization Assay [bio-protocol.org]
- 18. Tubulin Polymerization Assay [bio-protocol.org]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzoxazole derivatives as new generation of anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
performance comparison of chemosensors derived from different aminophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of chemosensors developed from the three isomers of aminophenol: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). The performance of these chemosensors is evaluated across three primary detection mechanisms: colorimetric, fluorescent, and electrochemical, with supporting data from recent studies. Detailed experimental protocols and visualizations of signaling pathways are included to facilitate understanding and further research in the field.
The positional isomerism of the amino (-NH2) and hydroxyl (-OH) groups on the benzene (B151609) ring significantly influences the electronic properties, coordination chemistry, and redox activity of aminophenol derivatives.[1] This, in turn, dictates the sensitivity, selectivity, and signaling mechanism of the resulting chemosensors.
Performance Comparison of Aminophenol-Derived Chemosensors
The efficacy of a chemosensor is determined by several key performance indicators, including its limit of detection (LOD), linear range, and response time. The following tables summarize the quantitative performance of chemosensors derived from o-AP, m-AP, and p-AP based on their detection modality.
Colorimetric Chemosensors
Colorimetric sensors offer the advantage of simple, often naked-eye, detection, making them suitable for rapid screening.[1] Their performance is contingent on a distinct color change resulting from the interaction between the aminophenol-derived receptor and the target analyte.
| Precursor | Target Analyte(s) | Linear Range | Limit of Detection (LOD) | Response Time | Sensing Principle | Reference |
| o-Aminophenol | Cu²⁺, Zn²⁺, Ni²⁺ | - | - | - | Complexation leading to a redshift in absorption spectra. | [2] |
| m-Aminophenol | m-AP | - | 0.13 µM | - | Based on the effect of the isomer on the absorption spectrum of ABTS˙⁺. | [3] |
| p-Aminophenol | p-AP | - | 0.20 µM | - | Based on the effect of the isomer on the absorption spectrum of ABTS˙⁺. | [3] |
| p-Aminophenol | p-AP | - | Sub-micromolar | - | Anisotropic growth of Ag nanoshells on Au nanorods. | [4] |
Fluorescent Chemosensors
Fluorescent chemosensors typically provide higher sensitivity compared to their colorimetric counterparts.[1] The modulation of the fluorescence signal can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).[1]
| Precursor | Target Analyte(s) | Linear Range | Limit of Detection (LOD) | Response Time | Sensing Principle | Reference |
| p-Aminophenol | p-AP | 0.1 nM - 0.1 M | 15.0 ± 0.1 pM | - | Not specified | [5] |
Electrochemical Chemosensors
Electrochemical sensors are known for their high sensitivity and quantitative detection capabilities. The inherent redox activity of aminophenols and their derivatives is frequently harnessed in the design of these sensors.[1]
| Precursor/Modifier | Target Analyte(s) | Linear Range | Limit of Detection (LOD) | Sensitivity | Sensing Principle | Reference |
| o-Aminophenol (poly-o-aminophenol film) | Dopamine | - | 0.65 µM | - | Molecularly imprinted polymer | [6] |
| p-Aminophenol (on Au/Nafion/Au-MWCNTs–Nafion:Cu) | p-AP | 0.2 - 1.6 µM | 90 nM | 7 µA·(µM⁻¹)·cm⁻² | Redox transition of p-aminophenol to quinoneimine | [7] |
| p-Aminophenol (on CdO CB NCs/Nafion/GCE) | 4-AP | 1.0 nM - 0.1 mM | ~0.14 ± 0.02 nM | ~6.67 µAcm⁻²µM⁻¹ | I-V electrochemical approach | [8] |
| p-Aminophenol (on Co-MoS2 NMs/GCE) | 4-AP | 0.1 nM - 0.01 mM | 93.48 ± 4.67 pM | 43.0127 µAµM⁻¹cm⁻² | Electrochemical | [9] |
| p-Aminophenol (on LIC/MWCNT-PANI) | 4-AP | 0.1 µM - 55 µM | 0.006 µM | - | Square wave voltammetry | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative aminophenol-derived chemosensors and their application in analyte detection.
Synthesis of an o-Aminophenol-Based Schiff Base Chemosensor
Schiff bases derived from aminophenols are a versatile class of chemosensors, particularly for metal ions.[1][2]
Materials:
-
o-Aminophenol
-
Salicylaldehyde (B1680747) (or a substituted derivative)
-
Ethanol (B145695) or Methanol
-
Metal salts (e.g., CuCl₂, ZnCl₂, NiCl₂) for testing[1]
Procedure:
-
Dissolve equimolar amounts of o-aminophenol and salicylaldehyde in ethanol.[1]
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid Schiff base product is collected by filtration, washed with cold ethanol, and dried.[1]
Sensing Application (e.g., for Cu²⁺):
-
Prepare a stock solution of the Schiff base chemosensor in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal ions in deionized water.
-
For colorimetric analysis, add a specific amount of the metal ion solution to the chemosensor solution and observe the color change.[1]
Synthesis of Carbon Dots from o-Aminophenol
Materials:
-
o-Aminophenol
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Dialysis membrane (MWCO = 1000 Da)[1]
Procedure:
-
Dissolve o-aminophenol in deionized water.
-
Adjust the pH of the solution to acidic conditions (e.g., pH 5-6) using hydrochloric acid.[1]
-
Transfer the solution to a hydrothermal reactor and heat at a specific temperature for a set duration.
-
After the reaction, cool the solution to room temperature.
-
Purify the resulting carbon dot solution by dialysis against deionized water for 24-48 hours to remove unreacted precursors and small molecules.
Fabrication of a p-Aminophenol-Based Electrochemical Sensor
Electrochemical sensors offer high sensitivity for the detection of various analytes.[1]
Materials:
-
Glassy carbon electrode (GCE)
-
Modifying nanocomposite (e.g., Ag–Pd@rGO)
-
Alumina (B75360) slurry
-
Ethanol and deionized water
-
Supporting electrolyte (e.g., phosphate (B84403) buffer solution, PBS)[1]
Procedure for Electrode Modification:
-
Polish the bare GCE with alumina slurry, followed by sonication in ethanol and deionized water.[1]
-
Prepare a stable suspension of the modifying nanocomposite in a suitable solvent (e.g., water or DMF).
-
Drop-cast a small volume of the nanocomposite suspension onto the surface of the cleaned GCE and allow it to dry.[1]
Electrochemical Detection of an Analyte (e.g., 4-Aminophenol):
-
Place the modified electrode in an electrochemical cell containing a supporting electrolyte (e.g., 0.1 M PBS, pH 7.0).
-
Add the sample solution containing the analyte to the cell.
-
Perform electrochemical measurements using a technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to record the oxidation peak current of the analyte.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental signaling mechanisms and experimental workflows described in this guide.
Caption: Signaling pathway of a Schiff base chemosensor for metal ion detection.
References
- 1. benchchem.com [benchchem.com]
- 2. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Visual and colorimetric detection of p-aminophenol in environmental water and human urine samples based on anisotropic growth of Ag nanoshells on Au nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrosynthesized Poly(o-aminophenol) Films as Biomimetic Coatings for Dopamine Detection on Pt Substrates | MDPI [mdpi.com]
- 7. Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion | MDPI [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 2-Amino-5-fluorophenol Under Stress Conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive framework for assessing the stability of 2-Amino-5-fluorophenol under various stress conditions, offering a comparison with the expected stability of other aminophenol analogs based on available chemical principles.
While specific quantitative forced degradation data for this compound is not extensively available in public literature, this guide outlines the necessary experimental protocols to generate such data and presents the expected stability profile based on the known reactivity of aminophenols.
Understanding Aminophenol Stability
Aminophenols are aromatic compounds containing both an amino and a hydroxyl group, making them susceptible to degradation, primarily through oxidation. The relative position of these functional groups significantly influences their stability. Generally, ortho- and para-aminophenols are more prone to oxidation, which can lead to the formation of colored quinone-imine species and polymeric byproducts, especially when exposed to air, light, or metal ions.[1] In contrast, meta-aminophenols are typically more stable under atmospheric conditions.[2] The formation of salts, such as hydrochlorides, can enhance stability by protonating the amino group, thereby reducing its susceptibility to oxidation.[2]
Comparative Stability Assessment Under Stress Conditions
Forced degradation studies are essential to establish the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[3] These studies help to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.[3][4]
The following table outlines the recommended stress conditions for evaluating the stability of this compound and provides a qualitative comparison to a hypothetical, more stable aminophenol alternative (e.g., a hydrochloride salt or a less reactive isomer).
| Stress Condition | This compound | More Stable Aminophenol Alternative (e.g., Hydrochloride Salt) |
| Acidic Hydrolysis | Potential for degradation, although generally stable. | Expected to be highly stable. |
| Alkaline Hydrolysis | Susceptible to oxidation, which is accelerated at higher pH. | May show some degradation, but less than the free base. |
| Oxidation | Highly susceptible to oxidation, leading to discoloration.[1] | Less susceptible to oxidation due to the protonated amino group.[2] |
| Thermal Stress | Potential for degradation and polymerization at elevated temperatures. | Generally more stable to thermal stress. |
| Photostability | Likely to degrade upon exposure to light, leading to discoloration.[1] | More stable, but protection from light is still recommended. |
Experimental Protocols for Stress Testing
The following are detailed methodologies for conducting forced degradation studies on this compound. A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify the parent compound from its degradation products.[5][6]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).[1] A control sample, protected from light and stored at 2-8°C, should be maintained for comparison.[1]
Acid Hydrolysis
-
Add an equal volume of 0.1 M hydrochloric acid (HCl) to the stock solution.[1]
-
Incubate the mixture at 60°C for 24 hours.[1]
-
Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, and 24 hours).
-
Neutralize the samples with 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
Base Hydrolysis
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH) to the stock solution.[1]
-
Incubate the mixture at 60°C for 24 hours.[1]
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with 0.1 M HCl before analysis.
Oxidative Degradation
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution.[1]
-
Keep the mixture at room temperature for 24 hours, protected from light.[1]
-
Withdraw samples at appropriate time intervals.
Thermal Degradation
-
Incubate the stock solution at 80°C for 48 hours.[1]
-
Withdraw samples at appropriate time intervals.
-
For solid-state thermal stress testing, place the powdered compound in a thermostatically controlled oven at 80°C for 48 hours.[2]
Photostability Testing
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
Visualizing Experimental and Logical Workflows
To further clarify the process of stability assessment, the following diagrams illustrate the experimental workflow and the logical framework of a forced degradation study.
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Logical framework of a forced degradation study for this compound.
Conclusion
A thorough understanding of the stability of this compound is paramount for its successful application in drug development. While this compound, like other aminophenols, is expected to be susceptible to oxidative, thermal, and photolytic stress, the extent of this instability can only be confirmed through rigorous experimental evaluation. The protocols and frameworks provided in this guide offer a robust starting point for researchers to generate the necessary data to ensure the quality and consistency of their research and development efforts. By performing these studies, scientists can proactively address potential stability issues and develop appropriate control strategies, such as the use of antioxidants, light-protective packaging, or the formation of more stable salt forms.
References
Navigating Purity: A Comparative Guide to the Determination of Impurities in 2-Amino-4-chloro-5-fluorophenol
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide offers an objective comparison of analytical methodologies for identifying and quantifying impurities in 2-Amino-4-chloro-5-fluorophenol, a key building block in the synthesis of various pharmaceutical compounds. Supported by experimental data, this document provides a comprehensive overview to aid in selecting the most appropriate analytical strategy.
Understanding the Impurity Profile
The potential impurities in 2-Amino-4-chloro-5-fluorophenol can originate from the synthetic route or degradation over time.[1] Common impurities may include residual starting materials, synthetic intermediates, positional isomers, and degradation products.[1][2] For instance, regioisomers such as 2-Amino-5-chloro-4-fluorophenol and 2-Amino-6-chloro-5-fluorophenol are often challenging to separate due to their similar physical properties.[2] Incomplete reactions can lead to the presence of the 4-chloro-5-fluoro-2-nitrophenol (B1592491) intermediate.[2] Furthermore, aminophenols are susceptible to oxidation, which can result in the formation of colored impurities.[2][3]
Comparative Analysis of Analytical Methods
The primary analytical techniques for impurity determination in 2-Amino-4-chloro-5-fluorophenol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] For enhanced sensitivity and specificity, particularly for trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method.[1]
The selection of an appropriate method depends on the nature of the impurities and the analytical objectives. HPLC is well-suited for non-volatile organic impurities, while GC-MS is ideal for volatile and semi-volatile compounds.[1]
Table 1: Comparison of Analytical Method Performance [1]
| Analytical Method | Target Impurities | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) |
| RP-HPLC-UV | Non-volatile organics, positional isomers | 0.01% | 0.03% | >0.999 | 98-102 |
| GC-MS | Volatile and semi-volatile organics, starting materials | 0.005% | 0.015% | >0.998 | 97-103 |
| LC-MS/MS | Trace-level impurities, degradation products | <0.001% | <0.003% | >0.999 | 99-101 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of non-volatile organic impurities.[1]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).[1]
-
0-10 min: 95% A, 5% B
-
10-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 280 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve 10 mg of the 2-Amino-4-chloro-5-fluorophenol sample in 10 mL of the initial mobile phase composition.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.[1]
-
Chromatographic System: A GC system coupled with a mass spectrometer.[1]
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program: [1]
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injector Temperature: 250°C.[1]
-
Injection Mode: Splitless.[1]
-
Mass Spectrometer Parameters: [1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of dichloromethane.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest sensitivity and specificity, particularly for trace-level impurities, LC-MS/MS is the preferred method.[1]
-
Chromatographic System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[1]
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.[1]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Mass Spectrometer Parameters: [1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific transitions for the parent compound and each potential impurity need to be optimized.
-
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.[1]
Visualizing the Workflow
The general workflow for the determination of impurities in a 2-Amino-4-chloro-5-fluorophenol sample is illustrated below.
Caption: General workflow for the determination of impurities.
References
Safety Operating Guide
Proper Disposal of 2-Amino-5-fluorophenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-fluorophenol, a halogenated organic compound. Adherence to these procedures is crucial for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Required PPE:
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat.
All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Due to its chemical structure, this compound is classified as a halogenated organic waste. Proper segregation is the most critical step in the disposal process.
-
Waste Identification and Segregation:
-
Designate a specific, leak-proof, and chemically compatible waste container for this compound waste.
-
Crucially, do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[1] Any non-halogenated solvents mixed with this compound must be treated as halogenated waste.[2]
-
-
Container Labeling:
-
Accumulation and Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[2]
-
Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated. Store the waste away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Provide the EHS department with accurate information about the waste, including its composition and volume.
-
Hazard and Disposal Summary
While specific quantitative disposal limits for this compound are site-specific and must be provided by your institution's EHS department, the following table summarizes its key hazard classifications and general operational parameters for disposal.
| Parameter | Value | Reference |
| GHS Hazard Classifications | Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Eye Irritation (Category 2) | [2][3] |
| Waste Category | Halogenated Organic Waste | [1] |
| Primary Disposal Method | Incineration by a regulated hazardous waste facility | [1] |
| Storage Temperature | The pure substance should be stored at 2-8°C. Waste should be kept in a cool place. | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By following these procedures and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 2-Amino-5-fluorophenol
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 2-Amino-5-fluorophenol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard and Exposure Data
While specific occupational exposure limits (OELs) for this compound have not been established, the compound is classified with several hazards. The following table summarizes its GHS classifications. In the absence of specific OELs, a conservative approach should be taken to minimize all routes of exposure.
| Parameter | Data | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1][2] |
| Signal Word | Warning | [2] |
| Pictograms | GHS07 (Exclamation Mark) | [2] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be used at all times when handling this chemical.
Eye and Face Protection
-
Required: Safety glasses with side-shields or chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.
-
Procedure:
-
Before use, inspect for any damage such as cracks or scratches.
-
Ensure a snug fit to prevent any gaps where dust or splashes could enter.
-
When there is a risk of splashing, a face shield should be worn in addition to safety goggles.
-
Skin Protection
-
Gloves:
-
Required: Chemical-resistant gloves. Nitrile rubber is a common and appropriate choice for handling many chemicals, but it is crucial to consult the glove manufacturer's resistance chart for specific chemicals if available.
-
Procedure:
-
Inspect gloves for any signs of degradation or punctures before each use.
-
Use proper technique to don and doff gloves to avoid contaminating your skin.
-
After handling the chemical, remove gloves and wash hands thoroughly with soap and water.
-
Dispose of contaminated gloves as hazardous waste.
-
-
-
Lab Coat:
-
Required: A buttoned lab coat must be worn to protect against skin contact.
-
Procedure:
-
Ensure the lab coat is clean and fits properly.
-
Keep the lab coat buttoned to provide maximum protection.
-
Remove the lab coat before leaving the laboratory area.
-
-
Respiratory Protection
-
Required: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working outside of a chemical fume hood or if there is a potential for dust generation. A particulate filter respirator (e.g., N95) is recommended.
-
Procedure:
-
All handling of this compound powder should be done in a certified chemical fume hood to minimize inhalation exposure.
-
If a respirator is required, ensure you have been fit-tested and trained on its proper use, maintenance, and limitations.
-
Inspect the respirator before each use to ensure it is in good working condition.
-
Handling and Disposal Plan
Adherence to a strict operational plan is crucial to minimize risk from receipt to disposal of this compound.
Experimental Workflow for Safe Handling
Step-by-Step Disposal Protocol
This compound is a halogenated organic compound and should be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix with non-halogenated organic waste or other incompatible waste streams.[3] Any non-halogenated solvents mixed with this compound must be treated as halogenated waste.[3]
-
-
Container Labeling:
-
Storage:
-
Arranging for Disposal:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
